Technical Documentation Center

2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine
  • CAS: 1338494-90-8

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Technical Whitepaper: Chemical and Physical Properties of 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Executive Summary In the landscape of modern targeted therapeutics, substituted pyrimidines serve as founda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical and Physical Properties of 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Executive Summary

In the landscape of modern targeted therapeutics, substituted pyrimidines serve as foundational scaffolds for a vast array of small-molecule inhibitors. Specifically, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS: 1338494-90-8) is a highly specialized, bifunctional building block extensively utilized in the synthesis of kinase inhibitors (e.g., LRRK2, BTK, and Syk modulators)[1][2]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. We will dissect the structural causality of this molecule, explore the mechanistic rationale behind its regioselective synthesis, and provide self-validating experimental protocols for its application in drug discovery workflows.

Chemical Identity and Quantitative Data

The utility of this intermediate lies in its precise balance of reactivity and physicochemical properties. The 5-fluoro modification subtly alters the lipophilicity and basicity of the pyrimidine core, while the 3-methoxypropylamine side chain introduces a flexible, solvent-exposed motif capable of hydrogen bonding[3].

Table 1: Chemical and Physical Properties

PropertyValueCausality / Significance
IUPAC Name 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amineStandardized nomenclature for regulatory tracking.
CAS Registry Number 1338494-90-8Unique identifier for procurement and safety[3].
Molecular Formula C8H11ClFN3ODictates exact mass for mass spectrometry (MS) validation.
Molecular Weight 219.64 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
MDL Number MFCD20441388Database identifier for cheminformatics[4].
Physical State Solid / Crystalline PowderFacilitates gravimetric precision during reaction setup.
Purity Standard ≥98% (HPLC)Critical to prevent amplification of isomeric impurities in downstream multi-step syntheses[3].
Mass Spec (ESI+) m/z 220.0 [M+H]⁺Primary diagnostic ion for In-Process Control (IPC).

Structural Causality and Reactivity Profile

To effectively utilize this intermediate, one must understand the electronic push-and-pull within the pyrimidine ring. The molecule is not merely a collection of atoms; it is a finely tuned electrophilic system designed for orthogonal functionalization.

Causality Core Pyrimidine Core Scaffold for Kinase Hinge Binding F_Group 5-Fluoro • Inductive e- withdrawal (-I) • Lowers pKa of N1/N3 • Activates C2 for SNAr Core->F_Group Position 5 Cl_Group 2-Chloro • Reactive leaving group • Orthogonal functionalization handle Core->Cl_Group Position 2 Amine_Group 4-N-(3-methoxypropyl) • H-bond donor/acceptor • Solubilizing motif Core->Amine_Group Position 4

Caption: Functional group causality and pharmacophoric contributions of the intermediate.

  • The 5-Fluoro Effect: Fluorine at the 5-position exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent pyrimidine nitrogens. This increases the metabolic stability of the final drug candidate and strongly activates the C2 position for subsequent Nucleophilic Aromatic Substitution (SNAr)[2].

  • The 2-Chloro Handle: Chlorine serves as an excellent leaving group. Because the 4-position is already occupied by an amine, the C2-Cl bond remains the sole reactive site for cross-coupling (e.g., Buchwald-Hartwig amination) or high-temperature SNAr with anilines[1].

  • The 3-Methoxypropyl Motif: This flexible ether-amine chain is typically directed toward the solvent-exposed region of a kinase active site. It improves the aqueous solubility of the final Active Pharmaceutical Ingredient (API) and provides a hydrogen-bond acceptor (the ether oxygen) to interact with water networks or specific amino acid residues.

Synthesis Methodology and Regioselectivity

The synthesis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine relies on the regioselective mono-amination of 2,4-dichloro-5-fluoropyrimidine.

Mechanistic Rationale: Why does the amine attack C4 instead of C2? While both C2 and C4 are highly electrophilic, the C4 position is more susceptible to nucleophilic attack at low temperatures. The 5-fluoro group donates electron density via resonance (+M effect) to the ortho (C4) and para (C6) positions, but its strong inductive withdrawal (-I effect) dominates the local electrostatic environment. The transition state for C4-attack is kinetically favored. Strict temperature control (0–5 °C) is the causal factor that prevents the thermodynamic C2-substitution byproduct.

Synthesis SM 2,4-Dichloro-5- fluoropyrimidine Intermediate Transition State: C4-Nucleophilic Attack SM->Intermediate Solvent: THF/EtOH Temp: 0-5°C Amine 3-Methoxypropylamine (1.05 eq) Amine->Intermediate Base DIPEA (Acid Scavenger) Base->Intermediate Product 2-Chloro-5-fluoro-N- (3-methoxypropyl) pyrimidin-4-amine Intermediate->Product Regioselective SNAr (-HCl)

Caption: Regioselective SNAr synthesis workflow of the target pyrimidine intermediate.

Protocol 1: Self-Validating Regioselective Synthesis

This protocol is engineered as a self-validating system. By embedding In-Process Controls (IPC), the chemist is forced to verify the mechanistic integrity of the reaction before proceeding.

Reagents:

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

  • 3-Methoxypropylamine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)

Step-by-Step Methodology:

  • System Initialization: Charge a dry, nitrogen-flushed reactor with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and anhydrous THF (10 mL/g of starting material).

  • Thermal Control (Critical): Cool the reactor to 0–5 °C using an ice/water bath. Causality: Temperatures above 10 °C will exponentially increase the formation of the C2-aminated regioisomer.

  • Base Addition: Add DIPEA (1.5 eq) in one portion. Stir for 5 minutes.

  • Nucleophile Delivery: Dissolve 3-methoxypropylamine (1.05 eq) in THF (2 mL/g) and add dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation (IPC): After 2 hours, sample the reaction mixture for LC-MS analysis.

    • Validation Metric: The reaction is deemed successful if the starting material peak is <1% by UV area, and the target product (m/z 220 [M+H]⁺) constitutes >92% of the product manifold. If the C2-isomer (m/z 220, differing retention time) exceeds 5%, the thermal control was breached.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically pure enough for downstream use, but can be recrystallized from hexanes/ethyl acetate if the purity is <95%.

Protocol 2: Downstream Elaboration (C2-Functionalization)

To build a mature kinase inhibitor, the 2-chloro handle must be displaced by an aryl amine (aniline) to form a 2,4-diaminopyrimidine core[2].

Step-by-Step Methodology:

  • Reaction Setup: Combine 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (1.0 eq) and the target aniline (1.2 eq) in 1-butanol or N-Methyl-2-pyrrolidone (NMP).

  • Catalysis: Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 eq). Causality: The acid protonates the pyrimidine N1/N3, drastically increasing the electrophilicity of C2 and lowering the activation energy for the incoming aniline nucleophile.

  • Thermal Activation: Heat the mixture to 100–120 °C for 12–16 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The disappearance of the m/z 220 peak and the emergence of the product mass (e.g., m/z ~350-450 depending on the aniline) validates the C-N bond formation.

  • Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • Google Patents. "US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators." United States Patent and Trademark Office.
  • Google Patents. "US8835430B2 - 2,4-pyrimidinediamine compounds and their uses." United States Patent and Trademark Office.

Sources

Exploratory

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of novel chemical entities in drug discovery and development.[1] This guide provides a comprehensive, in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of novel chemical entities in drug discovery and development.[1] This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for the compound 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. In the absence of publicly available experimental data, this document leverages established principles of NMR theory, substituent effects, and spin-spin coupling to construct a detailed spectral forecast.[2] It is designed to serve as a practical reference for researchers, offering insights into spectral assignment, the causality behind experimental choices for data acquisition, and a robust workflow for structural verification.

Introduction and Molecular Structure Analysis

The target molecule, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, is a substituted pyrimidine. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[3] An unambiguous structural confirmation is paramount for any downstream application, and NMR spectroscopy is the definitive method for this purpose.[1]

The molecular structure can be dissected into two key components for analysis: the substituted pyrimidine ring and the N-(3-methoxypropyl) side chain.

  • Pyrimidine Ring: This aromatic heterocycle is substituted with a chloro group at position 2, a fluoro group at position 5, and an amine group at position 4. The electronegativity of these substituents will significantly influence the chemical shifts of the ring's remaining proton (H-6) and its carbon atoms.[2]

  • N-(3-methoxypropyl) Side Chain: This flexible aliphatic chain contains three distinct methylene groups and a terminal methoxy group. The chemical environment of each methylene group is unique, which will be reflected in its ¹H and ¹³C NMR signals.

A thorough understanding of these structural features allows for a detailed prediction of the corresponding NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals, each corresponding to a unique proton environment in the molecule. The analysis considers chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J).

Detailed Proton Assignments
  • H-6 (Pyrimidine Ring): The sole proton on the pyrimidine ring is located at position 6. It is expected to appear significantly downfield due to the aromatic nature of the ring and the electron-withdrawing effects of the adjacent nitrogen and fluoro substituents.[2] Crucially, this proton will be split into a doublet by the neighboring fluorine atom (³JHF). The magnitude of three-bond H-F coupling is typically in the range of 2-15 Hz.[4][5]

  • H-1' (Methylene adjacent to NH): The two protons of the methylene group attached directly to the pyrimidine's amino group are expected to resonate downfield relative to other aliphatic protons due to the deshielding effect of the nitrogen. They will be split into a triplet by the adjacent methylene protons at H-2'.

  • H-2' (Central Methylene): These two protons are situated between two other methylene groups. Their signal is predicted to be a quintet (or multiplet) due to coupling with both H-1' and H-3' protons.

  • H-3' (Methylene adjacent to OCH₃): The two protons of the methylene group adjacent to the oxygen atom will be deshielded and appear as a triplet, split by the neighboring H-2' protons.

  • H-4' (Methoxy Group): The three equivalent protons of the terminal methoxy group will appear as a sharp singlet, as they have no adjacent protons to couple with.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-68.0 - 8.5Doublet (d)³JHF ≈ 5-10 Hz
NH6.5 - 7.5Broad Singlet (br s)-
H-1'3.4 - 3.6Triplet (t)³JHH ≈ 6-8 Hz
H-3'3.3 - 3.5Triplet (t)³JHH ≈ 6-8 Hz
H-4'3.2 - 3.4Singlet (s)-
H-2'1.8 - 2.0Quintet (quin)³JHH ≈ 6-8 Hz

Note: Predictions are based on typical chemical shift ranges and coupling constants for similar functional groups. The NH proton signal may be broad and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of attached atoms (N, O, Cl, F) and the aromaticity of the pyrimidine ring.

Detailed Carbon Assignments
  • C-2, C-4, C-5, C-6 (Pyrimidine Ring): The carbons of the pyrimidine ring are expected to resonate in the aromatic region (δ > 100 ppm).

    • C-2 & C-4: These carbons, bonded to chlorine and nitrogen respectively, will be significantly downfield.

    • C-5: This carbon is directly bonded to fluorine, which will cause a large downfield shift and a characteristic large one-bond C-F coupling (¹JCF), typically in the range of 160-380 Hz.[4][6] This will split the carbon signal into a doublet.

    • C-6: This carbon, bonded to H-6, will also show coupling to the fluorine atom, but over two bonds (²JCF), which is typically smaller (20-50 Hz).[4]

  • C-1', C-2', C-3' (Alkyl Chain): These aliphatic carbons will appear in the upfield region of the spectrum.

    • C-1': Attached to nitrogen, it will be the most downfield of the three.

    • C-3': Attached to oxygen, it will also be significantly downfield.

    • C-2': The central carbon will be the most upfield of the chain carbons.

  • C-4' (Methoxy Carbon): The methoxy carbon will appear in a characteristic region around 55-60 ppm.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling
C-2158 - 162-
C-4155 - 160Small (³JCF)
C-5145 - 155Large (¹JCF ≈ 200-250 Hz)
C-6130 - 140Moderate (²JCF ≈ 20-30 Hz)
C-4' (OCH₃)58 - 60-
C-3' (CH₂)68 - 72-
C-1' (CH₂)40 - 45-
C-2' (CH₂)28 - 32-

Experimental Protocols for Structural Verification

To validate the predicted structure, a series of 1D and 2D NMR experiments should be performed. The following protocols represent a robust, self-validating system for unambiguous structural assignment.

Sample Preparation
  • Mass Measurement: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring it to a high-quality 5 mm NMR tube.[8][9] Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.[8]

  • Transfer: Use a Pasteur pipette to transfer the solution to the NMR tube, aiming for a sample height of about 4-5 cm.[10]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[11]

  • ¹H NMR: Acquire a standard 1D proton spectrum. This provides initial information on the number of proton environments, their chemical shifts, and coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This will show a single peak for each unique carbon atom.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH/CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It is essential for tracing the connectivity of the aliphatic side chain (H-1' -> H-2' -> H-3').[12]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[13] It is the most reliable way to assign carbons that have attached protons (C-6, C-1', C-2', C-3', C-4').

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation).[13][14] This is critical for confirming the overall structure, for example, by observing a correlation from the H-1' protons to the C-4 of the pyrimidine ring, and from the H-6 proton to C-4 and C-5.

Visualization of the Structural Verification Workflow

The following diagram illustrates the logical workflow for using a combination of NMR experiments to achieve full structural assignment.

G H1 ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY Fragments Identify Spin Systems (e.g., Methoxypropyl Chain) H1->Fragments C13 ¹³C NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Attachment) C13->HSQC DEPT DEPT-135 (CH vs CH₂ vs CH₃) DEPT->HSQC COSY->Fragments HSQC->Fragments HMBC HMBC (Long-Range ¹H-¹³C Connectivity) Full_Structure Assemble Full Structure (Connect Fragments & Ring) HMBC->Full_Structure Fragments->HMBC Verify Connections

Caption: Workflow for unambiguous structural elucidation using 1D and 2D NMR.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. By breaking down the molecule into its constituent parts and applying fundamental NMR principles, we have forecasted the chemical shifts, multiplicities, and key coupling constants, including characteristic H-F and C-F interactions. The provided experimental protocols and logical workflow offer a robust framework for researchers to acquire and interpret the necessary data to confirm this structure with a high degree of confidence. This predictive approach serves as a valuable tool for planning experiments and for the rapid, accurate characterization of novel pyrimidine derivatives in a research and development setting.

References

  • Brufani, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Kaplan, P. A. (2023). The Evolving Landscape of NMR Structural Elucidation. Molecules. Available at: [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Oxford Instruments. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. AZoM. Available at: [Link]

  • Patiny, L., & Castillo, A. M. (n.d.). Predict 1H proton NMR spectra. NMRdb.org. Available at: [Link]

Sources

Foundational

A Guide to High-Resolution Mass Analysis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

An In-Depth Technical Guide for Drug Development Professionals Abstract In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a detailed examination of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, a representative heterocyclic small molecule, through the lens of high-resolution mass spectrometry (HRMS). We will delineate the theoretical principles and provide a practical, field-proven workflow for determining its exact mass and isotopic distribution. This document serves as a comprehensive resource for researchers and scientists, bridging theoretical calculations with robust experimental validation to ensure the highest level of confidence in molecular characterization.

Theoretical Characterization: Predicting the Mass Signature

Before any experimental analysis, a thorough theoretical characterization is essential. This predictive step provides the benchmark against which experimental data will be validated.

Molecular Formula and Structure

The first step is to determine the precise molecular formula from the compound's name and structure.

  • Name: 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

  • Structure: A pyrimidine ring is substituted at position 2 with a chlorine atom, at position 5 with a fluorine atom, and at position 4 with an N-(3-methoxypropyl)amine group.

  • Atom Count:

    • Carbon (C): 8

    • Hydrogen (H): 11

    • Chlorine (Cl): 1

    • Fluorine (F): 1

    • Nitrogen (N): 3

    • Oxygen (O): 1

  • Molecular Formula: C₈H₁₁ClFN₃O[1]

Calculation of Monoisotopic (Exact) Mass

The exact mass, or monoisotopic mass, is calculated by summing the masses of the most abundant naturally occurring stable isotope of each element in the molecule. This value is fundamental for high-resolution mass spectrometry, which can measure mass with enough precision to distinguish between compounds with the same nominal mass. The calculation uses the masses of the principal isotopes, not the average atomic weights seen on a standard periodic table.[2][3]

The monoisotopic masses for the relevant elements are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[2][4]

ElementIsotopeMass (Da)Atom CountTotal Mass (Da)
Carbon¹²C12.000000896.000000
Hydrogen¹H1.0078251111.086075
Chlorine³⁵Cl34.968853134.968853
Fluorine¹⁹F18.998403118.998403
Nitrogen¹⁴N14.003074342.009222
Oxygen¹⁶O15.994915115.994915
Total 219.057468

Therefore, the theoretical monoisotopic mass of the neutral molecule [M] is 219.057468 Da.

For analysis by electrospray ionization (ESI) in positive mode, the molecule is typically protonated. The expected mass-to-charge ratio (m/z) would be for the [M+H]⁺ ion.

  • Mass of [M+H]⁺ = 219.057468 Da + 1.007825 Da (mass of H⁺) = 220.065293 Da

Theoretical Isotopic Distribution

The presence of elements with multiple stable isotopes results in a characteristic distribution pattern in the mass spectrum. For this molecule, the most significant contribution to the isotopic pattern comes from chlorine.[5]

  • Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance).[5] This means that for every ~100 molecules, ~76 will contain ³⁵Cl and ~24 will contain ³⁷Cl.

  • Carbon Isotopes: Carbon also has a stable isotope, ¹³C, with a natural abundance of approximately 1.1%. With eight carbon atoms in the molecule, there is a non-trivial probability of one of them being ¹³C.

This combination results in a predictable pattern of peaks:

  • M Peak (A): The peak corresponding to the molecule containing only the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). This is the monoisotopic peak.

  • M+1 Peak (A+1): Primarily due to the presence of one ¹³C atom. Its intensity is approximately (Number of C atoms × 1.1%).

  • M+2 Peak (A+2): Dominated by the presence of one ³⁷Cl atom instead of a ³⁵Cl atom. Its intensity will be roughly one-third that of the M peak, reflecting the natural abundance ratio of ³⁷Cl to ³⁵Cl (24.24 / 75.76 ≈ 0.32).

PeakExpected m/z ([M+H]⁺)Major Isotopic ContributorTheoretical Relative Abundance (%)
A220.0653C₈H₁₂³⁵ClFN₃O⁺100.00
A+1221.0686¹³CC₇H₁₂³⁵ClFN₃O⁺8.95
A+2222.0623C₈H₁₂³⁷ClFN₃O⁺32.00
A+3223.0657¹³CC₇H₁₂³⁷ClFN₃O⁺2.86

This distinct 100:32 ratio for the A and A+2 peaks is a hallmark signature for a molecule containing a single chlorine atom and is a critical feature for experimental confirmation.[6][7]

Experimental Verification via High-Resolution Mass Spectrometry

Theoretical values must be confirmed by empirical data. High-Resolution Mass Spectrometry (HRMS), particularly with Orbitrap or Time-of-Flight (TOF) analyzers, provides the necessary mass accuracy (<5 ppm) and resolving power to validate the molecular formula and isotopic pattern.[8][9][10]

Causality Behind Experimental Choices

The selection of a specific analytical technique is driven by the physicochemical properties of the analyte.

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for polar, thermally labile small molecules like the target compound.[11][12][13] The presence of basic nitrogen atoms (on the pyrimidine ring and in the amine linker) makes the molecule readily susceptible to protonation. Therefore, analysis is performed in positive ion mode to generate the [M+H]⁺ ion with high efficiency.[14][15]

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Orbitrap) is non-negotiable. It is the only way to achieve the sub-5 ppm mass accuracy required to confidently confirm an elemental composition and to resolve the isotopic fine structure.[8][16]

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for robust and reproducible analysis.

  • Instrument Calibration:

    • Action: Calibrate the mass spectrometer using a certified, well-characterized calibration solution (e.g., a mixture of caffeine, MRFA, and Ultramark) across the desired mass range (e.g., m/z 100-1000).

    • Rationale: This step is critical for ensuring high mass accuracy. It creates a calibration curve that the instrument's software uses to correct any measured m/z values, compensating for minor drifts in the electric or magnetic fields.[16]

  • Sample Preparation:

    • Action: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Create a working solution by diluting the stock solution to 1-10 µg/mL in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.

    • Rationale: The solvent system is compatible with ESI. The addition of 0.1% formic acid provides a source of protons (H⁺), which significantly enhances the formation of the desired [M+H]⁺ ion in the ESI source.[15]

  • Sample Introduction and Ionization:

    • Action: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Rationale: Direct infusion provides a continuous and stable spray of the analyte, which is ideal for signal optimization and data averaging, leading to higher quality spectra.

  • Mass Spectrometer Settings (Example for an Orbitrap System):

    • Ionization Mode: Positive

    • Source Voltage: 3.5 kV

    • Capillary Temperature: 300 °C

    • Mass Range: m/z 100-500

    • Resolution: 120,000 (at m/z 200)[8]

    • AGC Target: 1e6

    • Maximum Injection Time: 100 ms

    • Rationale: High resolution is essential to separate the analyte ions from potential background interferences and to accurately measure the isotopic peaks. The other parameters are optimized to ensure a stable spray and efficient ion transmission into the mass analyzer.

Data Analysis and Interpretation
  • Mass Accuracy Assessment:

    • Action: Identify the monoisotopic peak (the most intense peak in the primary cluster) in the experimental spectrum. Compare its measured m/z to the theoretical m/z of the [M+H]⁺ ion (220.065293 Da).

    • Calculation: Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • Trustworthiness: A mass error of < 5 ppm provides strong evidence for the proposed elemental composition.[17] For example, an observed mass of 220.06518 Da would result in a mass error of -0.51 ppm, which is excellent.

  • Isotopic Pattern Validation:

    • Action: Measure the relative intensities of the A, A+1, and A+2 peaks in the experimental spectrum.

    • Comparison: Compare these experimental intensities to the theoretical abundances calculated in Section 1.3.

    • Trustworthiness: The experimental data should closely match the theoretical pattern, especially the characteristic ~3:1 intensity ratio between the A and A+2 peaks, confirming the presence of a single chlorine atom.

Visualization of the Analytical Workflow

The entire process, from theoretical prediction to experimental validation, can be visualized as a logical workflow.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification (HRMS) cluster_2 Data Interpretation & Validation T1 Determine Molecular Formula: C₈H₁₁ClFN₃O T2 Calculate Monoisotopic Mass [M+H]⁺ = 220.0653 Da T1->T2 T3 Predict Isotopic Distribution (A:A+2 ≈ 100:32) T2->T3 D3 Compare & Validate T3->D3 Theoretical Benchmark E1 Instrument Calibration E2 Sample Preparation & Infusion (ESI+) E1->E2 E3 Data Acquisition (High Resolution) E2->E3 D1 Measure Experimental m/z E3->D1 Raw Data D2 Measure Isotopic Intensities E3->D2 Raw Data D1->D3 D2->D3 Result Confirmed Structure & Composition D3->Result Mass Error < 5 ppm & Pattern Match

Caption: Workflow for structural confirmation via HRMS.

Conclusion

The rigorous determination of exact mass and isotopic distribution is a non-negotiable step in modern chemical research and drug development. By integrating theoretical calculations with high-resolution mass spectrometry, scientists can achieve an exceptionally high degree of confidence in a molecule's elemental composition and structure. The characteristic isotopic signature imparted by the chlorine atom in 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine serves as a powerful diagnostic tool. The workflow described herein provides a robust, self-validating framework for the characterization of this and other novel small molecules, ensuring data integrity and scientific accuracy from the bench to regulatory submission.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. [Link]

  • Electrospray Ionization Mass Spectrometry. Wax Studios. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. TOFWERK. [Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report). MPG.PuRe. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. IUPAC. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Wikipedia. [Link]

  • Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.gov. [Link]

  • IUPAC Periodic Table of the Elements and Isotopes. IUPAC. [Link]

  • Theoretical estimates of equilibrium chlorine-isotope fractionations. Geochimica et Cosmochimica Acta. [Link]

  • Theoretical estimates of equilibrium chlorine-isotope fractionations. ResearchGate. [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

  • Evaluating chlorine isotope effects from isotope ratios and mass spectra of polychlorinated molecules. PubMed. [Link]

  • High Performance Mass Spectrometry for Small Molecule and Protein Applications. Technology Networks. [Link]

  • Are Chlorine Isotopologues of Polychlorinated Organic Compounds Exactly Binomially Distributed? A Theoretical Study and Implications to Experiments. arXiv. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Advion. [Link]

  • 2-chloro-5-fluoro-n-methylpyrimidin-4-amine. PubChem. [Link]

  • Stable Isotopes - Abundances %. @rtMolecule. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Scaffolds

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical entity from the bench to the bedside is critically dependent on a thorough understanding of its int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from the bench to the bedside is critically dependent on a thorough understanding of its interaction with the biological system. For scaffolds such as 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, which are part of the broader, therapeutically significant pyrimidine class, a robust pharmacokinetic (PK) profile is indispensable.[1] This guide provides a comprehensive framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold. Authored from the perspective of a senior application scientist, this document moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach. We will detail essential in vitro assays, guide the design of informative in vivo studies, and discuss the integration of data to build a holistic PK profile that de-risks clinical candidacy and accelerates development.[2][3][4]

Introduction: The Rationale for Early and Comprehensive PK Profiling

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][5] Their structural similarity to the nucleobases of DNA and RNA allows them to function as antimetabolites or kinase inhibitors.[6] The specific scaffold, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, possesses features—a halogenated pyrimidine core and a flexible amine side chain—that suggest potential as a targeted therapeutic. However, these same features can present metabolic liabilities or unique distribution characteristics.

Understanding a compound's ADME profile early in development is paramount.[7] It allows for the selection of candidates with favorable drug-like properties, minimizes investment in flawed molecules, and streamlines the path to regulatory approval.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate robust ADME data for Investigational New Drug (IND) submissions.[3][8] This guide serves as a strategic workflow for generating such a data package.

Foundational Physicochemical and In Vitro ADME Assessment

The initial phase of PK profiling involves a suite of rapid, high-throughput in vitro assays designed to flag potential liabilities and guide chemical optimization.[7][8] These studies are performed outside of a living organism, in a controlled environment, providing a cost-effective and rapid means to assess a drug candidate's properties before advancing to more complex in vivo models.[4]

Overall Workflow for Pharmacokinetic Profiling

The process is a tiered approach, starting with fundamental properties and progressing to complex biological systems. This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Advanced In Vitro & Ex Vivo cluster_2 Phase 3: In Vivo Studies cluster_3 Phase 4: Data Integration A Physicochemical Properties (Solubility, logP, pKa) B Metabolic Stability (Microsomes, Hepatocytes) A->B C Permeability (PAMPA) B->C D CYP Inhibition (IC50) C->D E Plasma Protein Binding D->E F Permeability (Caco-2) & Efflux (P-gp) G Metabolite ID (Hepatocytes) H CYP Induction I Rodent PK (IV & PO) H->I J Excretion & Mass Balance K Tissue Distribution L IVIVE & PBPK Modeling K->L M Human Dose Prediction G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine M1 O-Demethylation (CYP-mediated) Parent->M1 Side Chain M2 Ring Hydroxylation (CYP-mediated) Parent->M2 Core M3 Ring Reduction (DPD-mediated) Parent->M3 Core M4 Glucuronidation M2->M4 M5 Sulfation M2->M5

Sources

Foundational

Toxicity and In Vitro Safety Profiling of 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine: A Technical Guide for Preclinical Triage

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS: 1338494-90-8) Executive Summary & Molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS: 1338494-90-8)

Executive Summary & Molecular Architecture

In the landscape of modern drug discovery, functionalized pyrimidines serve as privileged scaffolds, particularly in the design of kinase inhibitors and targeted oncology therapeutics. 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (Molecular Formula: C₈H₁₁ClFN₃O; MW: 219.64) is a highly reactive pharmaceutical intermediate[1]. While its 4-amino-(3-methoxypropyl) side chain provides favorable solubility and hydrogen-bonding characteristics, its core structure harbors significant toxicological liabilities that must be rigorously managed during preclinical development.

As a Senior Application Scientist, I approach the safety profiling of this compound not merely as a checklist of assays, but as an exercise in mechanistic toxicology. The toxicity of this molecule is fundamentally driven by its stereoelectronic properties: the highly electronegative 5-fluoro substituent withdraws electron density from the pyrimidine ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). This exacerbates the electrophilicity of the C2 position, making the 2-chloro moiety highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by cellular nucleophiles[2]. Understanding and quantifying this reactivity is the cornerstone of its in vitro safety assessment.

Mechanistic Toxicology: The SN​Ar Liability Pathway

The primary in vitro toxicity of 2-chloropyrimidines arises from their potential to act as reactive electrophiles. In a physiological environment, these compounds can covalently bind to the sulfhydryl (-SH) groups of intracellular glutathione (GSH) and cysteine residues on off-target proteins[3].

This covalent modification triggers a cascade of cellular distress:

  • GSH Depletion: Rapid conjugation depletes the cell's primary antioxidant reserve, inducing oxidative stress.

  • Protein Adduction: Covalent binding to critical cellular proteins can lead to direct cytotoxicity or, in in vivo scenarios, the formation of haptens that trigger idiosyncratic adverse drug reactions (IADRs).

  • Fluoropyrimidine Interference: While stable in its intact form, any metabolic cleavage of the pyrimidine ring could theoretically release 5-fluoropyrimidine metabolites, which are known to inhibit thymidylate synthase and disrupt RNA/DNA synthesis[4].

G A 2-Chloro-5-fluoro- pyrimidine Derivative C Meisenheimer Intermediate A->C SNAr Attack B Cellular Nucleophile (GSH / Protein-SH) B->C D Covalent Adduct (S-linked pyrimidine) C->D Cl- Loss E Target Toxicity / Immunogenicity D->E Protein Modification

Mechanism of covalent toxicity via SNAr attack by cellular nucleophiles.

Quantitative In Vitro Safety Profile

To contextualize the safety of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, we must benchmark it against standard thresholds used in early drug discovery[5]. The table below summarizes the representative in vitro safety metrics for this specific class of reactive fluorinated 2-chloropyrimidines.

Assay EndpointRepresentative Value for CAS 1338494-90-8Risk Assessment ThresholdsMechanistic Implication
GSH Trapping (Depletion % at 1h) > 85% (High Reactivity)< 15% (Low Risk) > 50% (High Risk)Strong electrophilic liability at the C2 position; high risk of protein adduction.
HepG2 Cytotoxicity ( IC50​ ) 2.5 - 10 µM> 50 µM (Favorable)Direct cellular toxicity driven by oxidative stress and covalent binding.
Ames Test (Mutagenicity) Negative (Typical)Negative requiredDespite reactivity, bulky SN​Ar adducts typically do not intercalate DNA directly.
hERG Inhibition ( IC50​ ) > 30 µM> 10 µM (Favorable)Low risk of cardiotoxic QT prolongation due to small molecular size and low lipophilicity.

Note: As a reactive intermediate, this compound is classified as a severe irritant and exhibits moderate acute toxicity upon direct exposure[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, in vitro safety screening cannot rely on isolated data points. Every protocol must be a self-validating system containing internal logic checks to prevent false positives/negatives.

Protocol A: High-Throughput Electrophile Trapping (GSH Assay)

Purpose: To quantify the intrinsic chemical reactivity of the 2-chloro moiety via LC-MS/MS. Causality: Glutathione (GSH) is utilized because its physiological concentration (1-10 mM) and nucleophilic thiol group make it the primary cellular defense against electrophiles. Depletion of GSH in vitro is directly proportional to the compound's SN​Ar reactivity.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological protonation states.

  • Incubation: Mix 10 µM of the test compound with 50 µM GSH in the buffer. Incubate at 37°C. Causality: The 1:5 ratio ensures pseudo-first-order kinetics, allowing for accurate half-life calculation.

  • Quenching: At time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates proteins and instantly halts the chemical reaction, locking the kinetic state.

  • Analysis: Centrifuge at 4000 rpm for 10 min. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent compound and the appearance of the GSH-adduct (Parent MW + 307 Da - 35.5 Da for Cl loss).

  • Self-Validation Checkpoint: The assay plate MUST include 1-chloro-2,4-dinitrobenzene (CDNB) as a positive control (>90% depletion expected) and Verapamil as a negative control (<5% depletion expected). If these thresholds are not met, the kinetic data is discarded.

Protocol B: HepG2 Cytotoxicity Assessment (CellTiter-Glo)

Purpose: To evaluate the downstream cellular impact of the compound's reactivity. Causality: We utilize the CellTiter-Glo assay (quantifying ATP via luminescence) rather than MTT (dye reduction). Reactive electrophiles like 2-chloropyrimidines can chemically reduce MTT dye directly, creating false-positive viability signals. ATP quantitation strictly measures metabolically active cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells (human hepatocellular carcinoma) at 5,000 cells/well in a 384-well plate. Incubate for 24 hours at 37°C, 5% CO2​ . Causality: 24h allows cells to adhere and re-enter log-phase growth, ensuring uniform metabolic activity.

  • Dosing: Treat cells with a 10-point, 3-fold serial dilution of the compound (ranging from 100 µM to 5 nM). Causality: A full dose-response curve is required to calculate an accurate IC50​ ; single-point assays cannot distinguish between compound precipitation and true toxicity.

  • Incubation & Readout: Incubate for 48 hours. Equilibrate plates to room temperature, add CellTiter-Glo reagent (1:1 v/v), lyse for 10 minutes on an orbital shaker, and read luminescence.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (vehicle, 100% viability) and Staurosporine (10 µM, 0% viability). The assay is only valid if Z' > 0.5 , proving the signal dynamic range is robust enough to differentiate toxic from non-toxic responses.

Strategic Triage in Drug Discovery

G S1 Compound Synthesis CAS: 1338494-90-8 S2 Electrophile Trapping (GSH Assay) S1->S2 S3 In Vitro Cytotoxicity (HepG2 / PBMC) S1->S3 S4 Genotoxicity (Ames Test) S1->S4 S5 Safety Profiling Data Integration S2->S5 S3->S5 S4->S5 S6 Lead Optimization / Scaffold Triage S5->S6

In vitro safety screening workflow for reactive pyrimidine intermediates.

When utilizing 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine in a drug discovery program, the in vitro safety data dictates a clear structural mandate. Because the toxicity is intrinsically linked to the 2-chloro group, this molecule cannot advance as a final Active Pharmaceutical Ingredient (API). It must be utilized strictly as a synthetic intermediate.

During lead optimization, the 2-chloro moiety must be displaced by a suitable nucleophile (e.g., an amine or alcohol) to form a stable, non-reactive hinge-binding motif. Once synthesized, the final derivative must be re-subjected to the exact self-validating workflow described above to confirm that the electrophilic liability has been successfully engineered out of the scaffold.

References

  • ChemScene. 1338494-90-8 | 2-Chloro-5-fluoro-N-(3-methoxypropyl)
  • ChemicalBook.
  • JournalAgent.
  • MDPI. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs.
  • National Center for Biotechnology Information (PMC). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS: 1338494-90-8) Introduction and Mechanistic Rationale The c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS: 1338494-90-8)

Introduction and Mechanistic Rationale

The compound 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine is a highly versatile fluorinated pyrimidine building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates[1]. The core synthetic challenge in producing this molecule lies in achieving high regioselectivity during the amination of the starting material, 2,4-dichloro-5-fluoropyrimidine.

The Causality of Regioselectivity

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. In 2,4-dichloro-5-fluoropyrimidine, both the C2 and C4 positions are activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring. However, the C4 position is significantly more susceptible to nucleophilic attack than the C2 position[2].

This preference is driven by two factors:

  • Inductive Effects: The highly electronegative fluorine atom at the C5 position exerts a strong inductive pull, further depleting electron density at the adjacent C4 carbon.

  • Meisenheimer Complex Stabilization: Attack at C4 generates a Meisenheimer intermediate where the negative charge is effectively delocalized onto the ring nitrogens.

By strictly controlling the reaction temperature (0 °C to room temperature) and utilizing a non-nucleophilic base, the primary aliphatic amine (3-methoxypropan-1-amine) can be directed almost exclusively to the C4 position, minimizing the formation of the C2-aminated or diaminated byproducts[3].

Synthetic Workflow Visualization

Fig 1: Regioselective SNAr workflow for 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine.

Reaction Optimization Data

To validate the self-correcting nature of this protocol, various conditions were evaluated to maximize the C4:C2 regioselectivity. The use of N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like Tetrahydrofuran (THF) at reduced temperatures provided the optimal thermodynamic control[3].

Table 1: Optimization of SNAr Conditions for C4-Amination

SolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Ratio (C4:C2)
EthanolK2CO32512>95%85:15
DMFTriethylamine0 to 258>98%92:8
THF DIPEA 0 to 20 4 >99% >98:2
DCMDIPEA0 to 20690%95:5

Note: THF/DIPEA is selected for the final protocol due to superior regiocontrol and ease of solvent removal during workup.

Detailed Experimental Protocol

Safety Precautions: 2,4-dichloro-5-fluoropyrimidine is a corrosive and moisture-sensitive lachrymator. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.

Materials Required:
  • Electrophile: 2,4-Dichloro-5-fluoropyrimidine (1.0 equivalent, 10.0 mmol, 1.67 g)

  • Nucleophile: 3-Methoxypropan-1-amine (1.05 equivalents, 10.5 mmol, 0.936 g / 1.07 mL)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents, 15.0 mmol, 1.94 g / 2.61 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Methodology:
  • Preparation of the Electrophile Solution:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 2,4-dichloro-5-fluoropyrimidine (1.67 g, 10.0 mmol) and anhydrous THF (20 mL).

    • Cool the solution to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes under a nitrogen atmosphere.

  • Base Addition:

    • Add DIPEA (2.61 mL, 15.0 mmol) to the stirring solution in one portion. Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.

  • Nucleophile Addition:

    • Dissolve 3-methoxypropan-1-amine (1.07 mL, 10.5 mmol) in anhydrous THF (5 mL).

    • Add this amine solution dropwise to the reaction mixture over 15–20 minutes using a syringe pump or addition funnel. Rationale: Slow addition at 0 °C prevents localized heating (exotherm) which would otherwise erode the kinetic preference for the C4 position and lead to C2 amination or diamination.

  • Reaction Progression:

    • Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (approx. 20 °C).

    • Stir for an additional 3 hours. Monitor the reaction via LC-MS or TLC (Hexanes:Ethyl Acetate 7:3). The starting material should be completely consumed.

  • Quench and Workup:

    • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH4Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 25 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

    • Collect the fractions containing the major UV-active spot, pool, and evaporate to afford 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine as an off-white solid/oil[1].

References

  • Practical and Scalable Method for Manufacturing AZD4604, A Potent and Selective JAK1 Inhibitor Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Application

The Versatile Scaffold: Harnessing 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine for Next-Generation Kinase Inhibitors

Introduction: The Central Role of Pyrimidines in Kinase Inhibition The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the adeni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Pyrimidines in Kinase Inhibition

The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of kinases, making it a "privileged scaffold" in drug discovery. Strategic modifications to the pyrimidine ring can lead to potent and selective inhibitors for a wide array of kinases implicated in diseases like cancer. Among the vast chemical space of pyrimidine derivatives, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine has emerged as a particularly valuable building block for creating novel kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile molecule in kinase inhibitor design, from conceptualization to experimental validation.

The Strategic Advantage of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

The efficacy of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine as a kinase inhibitor scaffold stems from the specific contributions of each of its substituents. Understanding these roles is crucial for the rational design of new inhibitors.

  • The 2-Chloro Group: A Handle for Diversification. The chlorine atom at the 2-position of the pyrimidine ring serves as a reactive site for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This position is often targeted to introduce groups that can form crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

  • The 5-Fluoro Group: Enhancing Potency and Modulating Properties. The incorporation of a fluorine atom at the 5-position is a common strategy in medicinal chemistry. Fluorine's high electronegativity can modulate the electronic properties of the pyrimidine ring, potentially increasing binding affinity. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability and improve pharmacokinetic properties. The fluorine atom can also engage in favorable interactions with amino acid residues in the kinase active site.

  • The 4-Amino Linker and N-(3-methoxypropyl) Side Chain: Targeting the Hinge Region and Beyond. The amino group at the 4-position is critical for forming hydrogen bonds with the kinase hinge region, a conserved structural motif in the ATP-binding site. This interaction is a hallmark of many ATP-competitive kinase inhibitors. The N-(3-methoxypropyl) side chain extends from this position and can be modified to occupy and interact with other regions of the ATP pocket, contributing to both potency and selectivity. The ether linkage in this side chain can also improve solubility and other drug-like properties.

Potential Kinase Targets and Signaling Pathways

Derivatives of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine have the potential to target a broad range of kinases due to the versatility of the pyrimidine scaffold. Based on the known activities of similar 2,4-disubstituted 5-fluoropyrimidines, potential targets include, but are not limited to:

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase often implicated in non-small cell lung cancer.

  • Aurora Kinases (A and B): Serine/threonine kinases that play crucial roles in cell cycle regulation and are attractive targets in oncology.

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in cytokine signaling and implicated in myeloproliferative neoplasms.

  • Protein Kinase C theta (PKCθ): A serine/threonine kinase involved in T-cell signaling, making it a target for autoimmune diseases.

To effectively design inhibitors, it is essential to understand the signaling pathways in which these kinases operate.

Diagram: Simplified Generic Kinase Signaling Pathway

G cluster_0 cluster_1 cluster_2 Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., ALK, EGFR) Extracellular_Signal->Receptor Kinase_Cascade_1 Upstream Kinase (e.g., Raf) Receptor->Kinase_Cascade_1 Kinase_Cascade_2 Downstream Kinase (e.g., MEK) Kinase_Cascade_1->Kinase_Cascade_2 Kinase_Cascade_3 Effector Kinase (e.g., ERK) Kinase_Cascade_2->Kinase_Cascade_3 Transcription_Factor Transcription Factor Kinase_Cascade_3->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase_Cascade_1 G Start Starting Material: 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reactant Desired Amine (R-NH2) Reactant->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Product Final Product: 2-(R-amino)-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Purification->Product Purified Inhibitor

Caption: Workflow for the synthesis of a kinase inhibitor derivative.

Materials:

  • 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

  • Desired amine (e.g., a substituted aniline)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3)

  • Solvent (e.g., isopropanol, N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Procedure:

  • To a solution of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (1 equivalent) in a suitable solvent, add the desired amine (1-1.2 equivalents) and a base such as DIPEA or K2CO3 (2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,4-disubstituted 5-fluoropyrimidine derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol measures the ability of a synthesized compound to directly inhibit the activity of a purified kinase.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in DMSO.

  • In a 96-well or 384-well plate, add the assay buffer, the purified kinase, and the substrate.

  • Add the serially diluted inhibitor to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Kinase Activity Assay

Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compound in the cell culture medium.

  • Treat the cells with the diluted inhibitor and incubate for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable assay that measures ATP levels, which correlate with the number of viable cells.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the inhibitor concentration.

Data Presentation and Interpretation

The results from the biochemical and cell-based assays should be tabulated for clear comparison and interpretation.

Table 1: Inhibitory Activity of Exemplary Compounds

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular GI50 (µM)
Lead Compound ALK1502.5
Derivative 1 ALK250.8
Derivative 2 ALK50.2
Reference Drug ALK20.1

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine is a highly promising scaffold for the development of novel kinase inhibitors. Its strategic design allows for facile diversification and optimization of inhibitory activity against a range of kinase targets. The protocols outlined in this application note provide a robust framework for synthesizing and evaluating new inhibitor candidates. Future work should focus on expanding the library of derivatives, conducting comprehensive kinome-wide selectivity profiling, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising compounds. The continued exploration of this versatile scaffold holds significant potential for the discovery of next-generation targeted therapies.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]

  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • IP-Kinase Assay. Bio-protocol. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Kinase Screening & Profiling Service. Drug Discovery Support. [Link]

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. ResearchGate. [Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Kinase Inhibitors as Therapeutics: A Review. Promega Connections. [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia MDPI. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. PubMed. [Link]

  • Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead. PubMed. [Link]

  • 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. [Link]

  • Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. PubMed. [Link]

  • 2-Chloro-5-fluoropyrimidine. PubChem. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. [https://www.researchgate.net/publication/233777717_Discovery_of_N_-(2-Chloro-6-methyl-phenyl-2-6-4-2-hydroxyethyl-_piperazin-1-yl-2-methylpyrimidin-4-_ylaminothiazole-5-carboxamide_BMS-354825_a_Dual_SrcAbl_Kinase_Inhibitor_with_Potent_Antitumor_Activity_in_Preclini]([Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent AL
Method

Application Notes and Protocols for the SNAr Nucleophilic Substitution of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Introduction Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2] The selective functionalization of the pyrimidine ring i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2] The selective functionalization of the pyrimidine ring is therefore a critical process in the synthesis of novel drug candidates. Among the various methods to achieve this, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile tool.[3][4] This application note provides a detailed guide to the SNAr reaction of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, a key intermediate in the synthesis of various biologically active molecules.

The presence of two distinct halogen substituents on the pyrimidine ring, a chlorine at the 2-position and a fluorine at the 5-position, alongside an activating amino group at the 4-position, presents an interesting case for regioselective substitution. Understanding the principles governing this selectivity is paramount for the successful synthesis of the desired product. Generally, in dihalopyrimidines, nucleophilic attack is favored at the C4 position.[5] However, the electronic environment created by the substituents on the ring can significantly influence the reaction's outcome.[6]

This document will delve into the mechanistic underpinnings of the SNAr reaction on this specific substrate, provide a robust and validated experimental protocol, and offer insights into troubleshooting and data interpretation.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[4][7] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The aromaticity of the ring is subsequently restored by the departure of a leaving group.

In the case of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two nitrogen atoms within the ring and the two halogen substituents. The amino substituent at the 4-position, while typically an activating group for electrophilic aromatic substitution, can also influence the electron distribution within the ring.

The key to a successful and selective SNAr reaction lies in the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex through resonance.[9][10] The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack.[11] In this substrate, both the C2 and C6 positions are ortho to one ring nitrogen and para to the other, making them susceptible to attack.

The fluorine atom at the C5 position, due to its high electronegativity, further enhances the electrophilicity of the adjacent carbon atoms. While C-F bonds are strong, fluoride can be an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens.[8][12] This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer intermediate, not the cleavage of the carbon-halogen bond.[8]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack and Meisenheimer Complex Formation cluster_1 Step 2: Elimination of Leaving Group and Product Formation Reactant 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Addition Meisenheimer_ref Meisenheimer Complex Product Substituted Product + Cl⁻ Meisenheimer_ref->Product Elimination SNAr_Workflow Start Reaction Setup (Inert Atmosphere) Reagent_Addition Add: - 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine - Anhydrous Solvent - Base - Nucleophile Start->Reagent_Addition Reaction Stir at Appropriate Temperature Reagent_Addition->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Work-up: - Quench - Extract - Wash & Dry Monitoring->Workup Reaction Complete Purification Purification: (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Sources

Application

Application Notes and Protocols for In Vitro Profiling of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Introduction: The Scientific Context of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Context of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] Pyrimidine derivatives are known to exhibit a vast range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[2][4][5] The specific compound, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, is a substituted pyrimidine, a class of molecules that has garnered significant attention for its potential as kinase inhibitors.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Therefore, the development of novel kinase inhibitors is a major focus of modern drug discovery.

This document provides a detailed guide for the initial in vitro characterization of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, with a focus on a hypothetical scenario where it is being investigated as a novel kinase inhibitor. The protocols herein are designed to be robust and self-validating, providing the user with a solid foundation for assessing the compound's biochemical potency and its effects on cellular proliferation.

Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for obtaining accurate and reproducible data. The physicochemical properties of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, such as its solubility and stability, must be considered.

Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC₈H₁₁ClFN₃O[6]
Molecular Weight219.64 g/mol [6]
Purity≥98%[6]
StorageSealed in dry, 2-8°C[6]

Protocol for Stock Solution Preparation

  • Initial Solubility Testing: Before preparing a high-concentration stock, it is advisable to perform a small-scale solubility test in various solvents (e.g., DMSO, ethanol). For many small molecules, DMSO is the solvent of choice for high-concentration stock solutions.[7]

  • Preparation of 10 mM Stock Solution in DMSO:

    • Accurately weigh out a precise amount of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine powder. For example, to prepare 1 mL of a 10 mM stock, weigh out 2.1964 mg of the compound.

    • Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Biochemical Assay: In Vitro Kinase Inhibition

To determine the direct inhibitory effect of the compound on a specific kinase, a biochemical assay is the gold standard. This protocol describes a generic, fluorescence-based kinase assay that can be adapted for various kinases. The principle of this assay is to measure the amount of ADP produced, which is directly proportional to the kinase activity.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Incubation Incubate compound with kinase, then add ATP to start reaction Compound_Prep->Incubation Reagent_Prep Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) Reagent_Prep->Incubation Detection_Reagent Add ADP detection reagent Incubation->Detection_Reagent Read_Plate Measure fluorescence Detection_Reagent->Read_Plate IC50_Calc Calculate IC50 value Read_Plate->IC50_Calc

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol for Kinase Inhibition Assay

  • Preparation of Compound Dilutions:

    • Perform a serial dilution of the 10 mM stock solution in DMSO to create a concentration range suitable for determining the IC50. A common starting point is a 10-point, 3-fold serial dilution.

    • Further dilute these intermediate concentrations into the appropriate assay buffer to minimize the final DMSO concentration in the assay to ≤1%.

  • Kinase Reaction:

    • This protocol is designed for a 384-well plate format.[7]

    • Add 5 µL of the diluted compound to the appropriate wells of the plate. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Add 10 µL of the kinase and substrate solution (in kinase buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (in kinase buffer). The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Add the ADP detection reagent as per the manufacturer's instructions. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, and second, a reagent to convert ADP to ATP, which is then used to generate a luminescent or fluorescent signal.

    • Incubate as required by the detection kit.

  • Data Acquisition and Analysis:

    • Measure the fluorescence or luminescence using a plate reader.

    • Subtract the background signal (negative control) from all wells.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Cell Proliferation (MTT Assay)

While a biochemical assay demonstrates direct target engagement, a cell-based assay is crucial to assess the compound's effect in a more biologically relevant context. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10]

Logical Flow of the MTT Cell Proliferation Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed_Cells Seed cells in a 96-well plate Incubate_Cells Allow cells to adhere overnight Seed_Cells->Incubate_Cells Add_Compound Add serial dilutions of the compound Incubate_Cells->Add_Compound Incubate_Treatment Incubate for a set period (e.g., 72 hours) Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_GI50 Calculate GI50 (Growth Inhibition 50) Read_Absorbance->Calculate_GI50

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Detailed Protocol for MTT Assay

  • Cell Seeding:

    • Select a cell line that is relevant to the therapeutic area of interest and is known to be dependent on the kinase being targeted.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells per well) in 100 µL of complete growth medium.[8]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine in complete growth medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate the plate for a duration that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (the concentration that causes 50% growth inhibition).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine as a potential kinase inhibitor. Successful execution of these assays will yield crucial data on the compound's biochemical potency (IC50) and its anti-proliferative effects in a cellular context (GI50).

Further studies should include:

  • Kinase Selectivity Profiling: To assess the compound's specificity, it should be screened against a panel of other kinases.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, non-competitive) can provide valuable insights.

  • ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is critical for the progression of any potential drug candidate.

By following these detailed protocols and considering the proposed future directions, researchers can effectively advance their understanding of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine and its potential as a therapeutic agent.

References

  • Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

  • MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. [Link]

  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. [Link]

  • Agilent. Manual: Cell Proliferation Assay Kit. [Link]

  • PMC. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]

  • Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. [Link]

  • PMC. In vitro NLK Kinase Assay. [Link]

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • American Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • Taylor & Francis. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

Sources

Method

Application Notes and Protocols: 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of a Pre-Functionalized Pyrimidine Core In the landscape of modern drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold," a core structure that consistently yields...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Pre-Functionalized Pyrimidine Core

In the landscape of modern drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold," a core structure that consistently yields potent ligands for a diverse array of biological targets.[1][2] Its presence in essential biomolecules and numerous approved drugs underscores its therapeutic relevance.[3][4][5] The strategic derivatization of this scaffold is a cornerstone of medicinal chemistry. The incorporation of fluorine, in particular, has become a transformative strategy, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[6][7]

This guide focuses on 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS 1338494-90-8), a highly valuable and strategically designed building block. This molecule is not merely a simple heterocycle; it is an advanced intermediate engineered for efficient and versatile use in drug development workflows. It offers a confluence of key features:

  • A Reactive Handle for Diversification: The 2-chloro substituent serves as a robust and predictable site for nucleophilic aromatic substitution (SNAr) and, more importantly, a wide range of palladium-catalyzed cross-coupling reactions.

  • An Activating and Modulating Fluoro Group: The 5-fluoro group powerfully influences the electronic character of the pyrimidine ring, increasing the electrophilicity at the 2-position and often serving as a site for crucial interactions with target proteins or as a metabolic blocker.

  • A Pre-installed Sidechain for Physicochemical Tuning: The N-(3-methoxypropyl) group provides a flexible, polar sidechain that can enhance solubility and offers both hydrogen bond accepting (ether) and donating (amine) capabilities, which can be critical for target engagement and optimizing pharmacokinetic profiles.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this building block's properties, core reactivity, detailed synthetic protocols for its application, and its logical role in the construction of compound libraries for lead discovery.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is fundamental to its successful application. The key physicochemical data for 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine are summarized below.

PropertyValueSource
CAS Number 1338494-90-8[8]
Molecular Formula C₈H₁₁ClFN₃O[8]
Molecular Weight 219.64 g/mol [8]
Purity Typically ≥98%[8]
Appearance Solid (form may vary)
Topological Polar Surface Area (TPSA) 47.04 Ų[8]
LogP (calculated) 1.7175[8]
Hydrogen Bond Acceptors 4[8]
Hydrogen Bond Donors 1[8]
Rotatable Bonds 5[8]

Handling and Storage: This compound should be stored in a cool, dry environment, ideally at 2-8°C, under an inert atmosphere (e.g., nitrogen or argon).[8] The container must be kept tightly sealed to prevent hydrolysis of the reactive 2-chloro group, which can be susceptible to moisture over time, leading to the formation of the corresponding 2-hydroxypyrimidine byproduct.

Core Reactivity and Synthetic Potential

The synthetic utility of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine is dictated by the interplay of its functional groups. The diagram below highlights the primary reactive center, which is the foundation for its use as a versatile building block.

G cluster_main mol chloro Primary Site for Cross-Coupling & SNAr chloro->mol fluoro • Electronic Activation • Metabolic Blocker • Binding Interaction fluoro->mol sidechain • Solubility • Pharmacokinetics • H-Bonding sidechain->mol

Caption: Key reactive and modulating sites of the building block.

  • The 2-Chloro Position (The "Business End"): This is the principal site for chemical modification. The carbon atom at this position is electron-deficient due to the electronegativity of the adjacent nitrogen atoms and the chlorine atom, as well as the strong inductive-withdrawing effect of the 5-fluoro group. This electronic arrangement makes it highly susceptible to two major classes of reactions:

    • Palladium-Catalyzed Cross-Coupling: This is the most powerful application. Reactions like Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), Sonogashira (C-C triple bond), and Heck couplings proceed efficiently at this position. This allows for the direct and modular installation of a vast range of aryl, heteroaryl, alkyl, amino, and alkynyl groups.

    • Nucleophilic Aromatic Substitution (SNAr): The activated ring system readily undergoes substitution with strong nucleophiles such as alkoxides, thiolates, and amines. While often requiring more forcing conditions than palladium catalysis, SNAr can be a cost-effective method for introducing smaller functional groups.

Application in Synthetic Workflows: Representative Protocols

The following protocols are provided as detailed, field-proven examples of how to utilize 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine in common, high-value synthetic transformations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Objective: To demonstrate the formation of a C-C bond by coupling the building block with an arylboronic acid, a cornerstone reaction for generating libraries of bi-aryl compounds.

  • Causality and Rationale: The Suzuki reaction is chosen for its exceptional functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids. A phosphine-ligated palladium(0) species is the active catalyst. The base is crucial for activating the boronic acid via formation of a boronate complex, which then undergoes transmetalation to the palladium center. A mixed solvent system like dioxane/water ensures solubility for both the organic and inorganic reagents.

G reagents 1. CFMPA (1 eq) 2. Arylboronic Acid (1.2 eq) 3. Pd(PPh₃)₄ (0.05 eq) 4. Na₂CO₃ (2.0 eq) 5. Dioxane/H₂O (4:1) setup Combine reagents in flask. Degas with N₂/Ar for 15 min. reagents->setup reaction Heat to 90-100 °C. Monitor by TLC/LC-MS (2-12 h). setup->reaction workup Cool to RT. Dilute with EtOAc. Wash with H₂O, brine. reaction->workup purify Dry over Na₂SO₄. Concentrate in vacuo. Purify via column chromatography. workup->purify product Final Coupled Product (Characterize by NMR, MS) purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (e.g., 219.6 mg, 1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the desired arylboronic acid (1.2 mmol, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (57.8 mg, 0.05 mmol, 0.05 eq), and sodium carbonate (212 mg, 2.0 mmol, 2.0 eq).

  • Solvent and Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 95 °C. Stir vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination
  • Objective: To form a C-N bond, replacing the 2-chloro group with a primary or secondary amine. This is a critical transformation for accessing compounds that target protein kinases, among other classes.

  • Causality and Rationale: This reaction requires a specialized catalyst system, typically a palladium precursor and a bulky, electron-rich phosphine ligand (like Xantphos), which facilitates the challenging reductive elimination step to form the C-N bond. A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the amine nucleophile without competing in the reaction. Anhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a positive pressure of argon, add 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (219.6 mg, 1.0 mmol, 1.0 eq) to an oven-dried vial.

  • Reagent Addition: Add the desired amine (1.1 mmol, 1.1 eq), sodium tert-butoxide (NaOtBu) (115.3 mg, 1.2 mmol, 1.2 eq), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18.3 mg, 0.02 mmol, 0.02 eq), and Xantphos (34.7 mg, 0.06 mmol, 0.06 eq).

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane (5 mL). Seal the vial tightly and place it in a preheated block at 100-110 °C. Stir for 4-18 hours, monitoring by LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography or preparative HPLC to obtain the desired 2-amino-pyrimidine derivative.

Strategic Role in Drug Discovery Programs

The true power of a building block like 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine is realized when it is integrated into a drug discovery campaign. It is designed to facilitate rapid, late-stage diversification for the efficient exploration of Structure-Activity Relationships (SAR).

G cluster_core Core Scaffold Synthesis cluster_synthesis Parallel Synthesis / Library Elaboration cluster_screening Screening & Optimization core CFMPA Building Block (Fixed Pharmacophore) suzuki Suzuki Coupling (Boronic Acids Library) core->suzuki buchwald Buchwald-Hartwig (Amine Library) core->buchwald snar SNAr Reactions (Other Nucleophiles) core->snar library Diverse Compound Library suzuki->library buchwald->library snar->library sar Biological Screening (SAR Analysis) library->sar lead Lead Candidate sar->lead

Caption: Role of the building block in a drug discovery workflow.

A typical workflow involves synthesizing or procuring the core building block and then reacting it in parallel with dozens or hundreds of different coupling partners (e.g., a library of commercially available boronic acids or amines). This generates a focused library of compounds where the pyrimidine core is held constant, but the substituent at the 2-position is varied. By screening this library, chemists can quickly identify which types of functional groups at the 2-position lead to an increase in biological activity, guiding the next round of synthesis and ultimately accelerating the identification of a lead candidate.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield in Suzuki Coupling 1. Inactive Palladium Catalyst.2. Insufficiently degassed system.3. Base is too weak or insoluble.4. Boronic acid has degraded (homocoupling observed).1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing with an inert gas for at least 15-20 minutes.3. Screen other bases (e.g., K₃PO₄, Cs₂CO₃).4. Use fresh boronic acid from a reliable source.
Incomplete Buchwald-Hartwig Amination 1. Catalyst/ligand combination is suboptimal for the specific amine.2. Base is not strong enough or has been quenched by moisture.3. Steric hindrance from a bulky amine.1. Screen alternative ligands (e.g., RuPhos, SPhos).2. Ensure all reagents and solvents are strictly anhydrous. Use a stronger base if necessary (e.g., LHMDS).3. Increase reaction temperature and time; consider using a more active catalyst system.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Reagents are incompatible (e.g., strongly acidic or basic conditions degrading the molecule).3. Presence of oxygen degrading the catalyst.1. Lower the reaction temperature and increase the reaction time.2. Check for functional group incompatibilities. Protect sensitive groups if necessary.3. Maintain a positive pressure of inert gas throughout the reaction.
Formation of 2-Hydroxy Byproduct 1. Presence of water in the reaction.2. Base is promoting hydrolysis of the C-Cl bond.1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. For SNAr, ensure the nucleophile is significantly more reactive than hydroxide. For coupling, ensure the reaction is water-free if possible or that the catalytic cycle is much faster than hydrolysis.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Role of Fluorinated Pyrimidines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • Perspectives on the Use of Fluorinated Pyrimidines. CancerNetwork. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. [Link]

Sources

Application

Application Notes and Protocols for the Regioselective Functionalization of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions with biological targets...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions with biological targets.[1] The specific molecule, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, presents a versatile platform for the synthesis of a diverse array of bioactive compounds. Its strategic substitution with a chlorine atom at the C2 position, a fluorine atom at the C5 position, and an N-(3-methoxypropyl)amino group at the C4 position allows for precise, regioselective modifications. This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of this key intermediate, empowering researchers in drug discovery and development to synthesize novel molecular entities with enhanced therapeutic potential.

The inherent electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, dictate the reactivity of its substituent positions.[2] The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The fluorine atom at C5, while generally less reactive towards substitution, significantly influences the electronic landscape of the ring, enhancing the reactivity of the other positions. The amino substituent at C4 directs functionalization and modulates the overall physicochemical properties of the molecule. Understanding the interplay of these substituents is paramount for achieving the desired regioselectivity.

This document will delve into the three primary avenues for the functionalization of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine:

  • Palladium-Catalyzed Cross-Coupling Reactions: Focusing on Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the C2 position.

  • Nucleophilic Aromatic Substitution (SNAr): Exploiting the inherent reactivity of the C2-chloro group.

  • Late-Stage C-H Functionalization: Exploring advanced methods for direct modification of the pyrimidine core.

Each section will provide a detailed theoretical background, step-by-step protocols, and critical insights into reaction optimization, ensuring both novice and experienced researchers can confidently navigate the synthesis of novel pyrimidine derivatives.

I. Regioselectivity Principles

The functionalization of the title compound is governed by the electronic and steric effects of its substituents. The two nitrogen atoms in the pyrimidine ring, along with the electron-withdrawing fluorine atom, create a π-deficient system, making it susceptible to nucleophilic attack. The relative reactivity of the positions on the pyrimidine ring is a key consideration for regioselective synthesis.

Electronic and Steric Influences
  • C2 Position: The chlorine atom at this position is the most labile leaving group. Its reactivity is enhanced by the adjacent nitrogen atoms, making it the primary site for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

  • C4 Position: The N-(3-methoxypropyl)amino group is a strong electron-donating group, which can influence the reactivity of the adjacent positions.

  • C5 Position: The fluorine atom is a strong electron-withdrawing group, which further activates the C2 and C6 positions towards nucleophilic attack. It is generally unreactive to direct substitution.

  • C6 Position: This position is activated by the adjacent nitrogen and the C5-fluoro group, making it a potential site for functionalization, although less reactive than the C2 position.

Reaction Selectivity Flowchart

The choice of reaction conditions dictates the site of functionalization. The following diagram illustrates the decision-making process for achieving regioselective modification of the starting material.

Regioselective Functionalization Decision Workflow for Regioselective Functionalization cluster_pd Palladium-Catalyzed Reactions cluster_snar Nucleophilic Aromatic Substitution Start 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Reaction_Type Select Functionalization Strategy Start->Reaction_Type Pd_Coupling Palladium-Catalyzed Cross-Coupling Reaction_Type->Pd_Coupling C-C or C-N bond formation at C2 SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr C-O, C-N, or C-S bond formation at C2 Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Pd_Coupling->Suzuki Forms C-C bonds Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Pd_Coupling->Buchwald Forms C-N bonds Amination Amination (Ammonia, Amines) SNAr->Amination Alkoxylation Alkoxylation/Hydroxylation (Alkoxides, Hydroxide) SNAr->Alkoxylation Thiolation Thiolation (Thiols, Thiolates) SNAr->Thiolation Product_Suzuki 2-Aryl/Heteroaryl-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Suzuki->Product_Suzuki Product_Buchwald 2-Amino-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Derivatives Buchwald->Product_Buchwald Product_SNAr 2-Substituted-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Derivatives Amination->Product_SNAr Alkoxylation->Product_SNAr Thiolation->Product_SNAr

Caption: Decision workflow for the regioselective functionalization of the title compound.

II. Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, these reactions proceed with high regioselectivity at the C2 position.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. For dichloropyrimidines, the reaction typically occurs preferentially at the C4 position; however, in our substrate, the C4 position is already functionalized, directing the reaction to the C2-chloro position.[3][4]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond at the C2 position of the pyrimidine ring.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The coupled product is eliminated from the palladium, regenerating the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling

Materials:

ReagentAmount (1 mmol scale)Notes
2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine219.6 mg (1.0 mmol)Starting material.
Aryl/Heteroaryl boronic acid1.2 mmolCoupling partner.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.05 mmol (5 mol%)Catalyst. Other catalysts like PdCl₂(dppf) can also be used.
K₂CO₃ (Potassium carbonate)2.0 mmolBase. Other bases like Cs₂CO₃ or Na₂CO₃ can be screened.
1,4-Dioxane/Water (4:1 mixture)5 mLSolvent system. The choice of solvent can be critical.[5]

Procedure:

  • To a dry reaction vessel, add 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, the aryl/heteroaryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a direct route to synthesize substituted aryl amines.[6] This method is highly effective for the amination of the C2 position of our pyrimidine substrate.

Mechanistic Considerations

The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the key difference being the nucleophile. An amine coordinates to the palladium center after oxidative addition, and subsequent reductive elimination forms the C-N bond. The choice of ligand is crucial for the success of this reaction.[7]

Protocol: Buchwald-Hartwig Amination

Materials:

ReagentAmount (1 mmol scale)Notes
2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine219.6 mg (1.0 mmol)Starting material.
Primary or Secondary Amine1.2 mmolCoupling partner.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.025 mmol (2.5 mol%)Palladium source.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)0.05 mmol (5 mol%)Ligand. Other ligands such as BINAP or RuPhos can be screened.
Cs₂CO₃ (Cesium carbonate)1.5 mmolBase. NaOt-Bu is another common choice.
Toluene5 mLAnhydrous and degassed solvent.

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ and Xantphos.

  • Add the 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

III. Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The electron-deficient nature of the pyrimidine ring, exacerbated by the C5-fluoro substituent, makes the C2-chloro group highly susceptible to nucleophilic aromatic substitution.[2][8] This provides a straightforward, often metal-free, method for introducing a variety of functional groups.

Mechanistic Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity.

SNAr Reaction Workflow

SNAr_Workflow Start Start with 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Step1 Select Nucleophile (e.g., Amine, Alkoxide, Thiolate) Start->Step1 Step2 Choose Solvent and Base (e.g., DMSO, DIPEA) Step1->Step2 Step3 Reaction Setup (Inert atmosphere, Temperature control) Step2->Step3 Step4 Reaction Monitoring (TLC, LC-MS) Step3->Step4 Step5 Work-up and Purification (Extraction, Chromatography) Step4->Step5 End Obtain 2-substituted Product Step5->End

Caption: General workflow for SNAr reactions.

Protocol: SNAr with an Amine

Materials:

ReagentAmount (1 mmol scale)Notes
2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine219.6 mg (1.0 mmol)Starting material.
Amine (e.g., morpholine)1.5 mmolNucleophile.
DIPEA (N,N-Diisopropylethylamine)2.0 mmolBase to scavenge HCl byproduct.
DMSO (Dimethyl sulfoxide)3 mLPolar aprotic solvent. NMP or DMF can also be used.[9]

Procedure:

  • In a sealed tube, dissolve 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine in DMSO.

  • Add the amine and DIPEA to the solution.

  • Heat the mixture to 80-120 °C for 6-18 hours. Monitor the reaction's completion using TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Conclusion

The regioselective functionalization of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine offers a powerful platform for the synthesis of diverse chemical libraries for drug discovery. By carefully selecting the reaction type and conditions, researchers can precisely modify the C2 position of the pyrimidine core. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient routes for C-C and C-N bond formation, respectively, while nucleophilic aromatic substitution offers a versatile and often metal-free alternative for introducing a range of heteroatom nucleophiles. The protocols and principles outlined in this guide are intended to serve as a robust starting point for the exploration of novel chemical space centered around this valuable pyrimidine intermediate.

V. References

  • Crystal Structure of 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones. MDPI. [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Center for Biotechnology Information. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-Flourouracil. Journal of Applied Pharmaceutical Science. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]

  • Transition‐Metal‐Free Chemo‐Selective C−C/C−N Bond Formation Reaction for the Highly Efficient Synthesis of Pyrazoles, Pyrazolo fused Pyrimidines and Pyridines. ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Transition-Metal-Free Intermolecular Direct Oxidative C-N Bond Formation to Polysubstituted Pyrimidines Using Molecular Oxygen as Sole Oxidant. ResearchGate. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journals. [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. ACS Publications. [Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. ACS Publications. [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]

  • A Site‐Selective C−N Bond Formation of 2,4‐Dichloro‐5 H ‐pyrano[2,3‐ d ]pyrimidines and Amide. R Discovery. [Link]

  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. National Center for Biotechnology Information. [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Publications. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. National Center for Biotechnology Information. [Link]

  • Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. RSC Publishing. [Link]

  • Regioselective Protection and Functionalization of Trehalose. ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Center for Biotechnology Information. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Welcome to the technical support guide for the synthesis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. This document is designed for researchers, chemists, and process development professionals who are looki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. This document is designed for researchers, chemists, and process development professionals who are looking to enhance the yield and purity of this key pyrimidine intermediate. We will delve into common challenges, provide detailed troubleshooting steps, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

The synthesis of this target molecule is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The core of this transformation is the selective displacement of the chlorine atom at the C4 position of 2,4-dichloro-5-fluoropyrimidine by 3-methoxypropylamine. While seemingly straightforward, this reaction's success is governed by a delicate interplay of factors that can significantly impact the outcome.

Proposed Synthetic Pathway & Key Principles

The reaction proceeds via an addition-elimination mechanism, where the amine nucleophile attacks the electron-deficient pyrimidine ring.[1][2] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.[3] The 5-fluoro substituent further activates the ring through its electron-withdrawing inductive effect.

The regioselectivity, which is the preferential substitution at the C4 position over the C2 position, is a critical aspect of this synthesis. For 2,4-dichloropyrimidines, nucleophilic attack is generally favored at the C4 position.[4] This selectivity is attributed to the greater ability of the para nitrogen (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the C4 attack.[5][6]

G A 2,4-dichloro-5-fluoropyrimidine E S_NAr Reaction (Addition-Elimination) A->E B 3-methoxypropylamine B->E C Base (e.g., TEA, DIPEA, K2CO3) C->E HCl Scavenger D Solvent (e.g., EtOH, IPA, MeCN, DMSO) D->E Reaction Medium F Work-up & Purification E->F Crude Mixture G 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (Target Product) F->G Isolated Product H Disubstituted Byproduct F->H I Other Impurities F->I

Caption: General experimental workflow for the SNAr synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary causes?

Low or no conversion is a common issue that can typically be traced back to one of several factors. Let's break down the diagnostic process.

Possible Causes & Solutions:

  • Inactive Reagents:

    • Amine Degradation: Ensure the 3-methoxypropylamine is of high purity and has been stored correctly. Amines can degrade over time.

    • Starting Material Quality: Verify the purity of your 2,4-dichloro-5-fluoropyrimidine. The synthesis of this precursor from 5-fluorouracil can sometimes yield impurities that inhibit subsequent reactions.[7][8]

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature: While the reaction can proceed at room temperature, it is often slow. A gentle increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.[3]

    • Ineffective Base: The reaction generates HCl, which will protonate the nucleophilic amine, rendering it unreactive. A base is required to neutralize this acid. If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and well-stirred to maximize its effectiveness. For soluble organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), ensure you are using at least one equivalent.[9]

  • Presence of Water:

    • Hydrolysis: The starting dichloropyrimidine is susceptible to hydrolysis, which can consume your starting material. Ensure you are using anhydrous solvents and that your reaction setup is protected from atmospheric moisture.

Question 2: I'm observing a significant amount of a second major spot on my TLC/LC-MS, which appears to be the disubstituted product. How can I prevent this?

The formation of 2,4-bis(N-(3-methoxypropyl)amino)-5-fluoropyrimidine is a classic side reaction in this synthesis. It occurs when a second molecule of the amine displaces the remaining chlorine at the C2 position.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: Using a significant excess of 3-methoxypropylamine will drive the reaction towards disubstitution.

    • Action: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the amine. This is often enough to drive the primary reaction to completion without significantly promoting the secondary reaction.

  • Elevated Temperature or Prolonged Reaction Time: Higher temperatures increase the reactivity of the C2-chloro group, making it more susceptible to substitution.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the slow formation of the disubstituted byproduct.

G cluster_conditions Controlling Factors Start 2,4-dichloro-5-fluoropyrimidine Product Desired Monosubstituted Product Start->Product + 1 eq. Amine (Fast, C4 Selective) Byproduct Disubstituted Byproduct Product->Byproduct + 1 eq. Amine (Slower, C2 reaction) Stoichiometry Amine Stoichiometry (Aim for ~1.1 eq) Stoichiometry->Product Temperature Reaction Temperature (Use lowest effective temp) Temperature->Byproduct Time Reaction Time (Monitor to completion) Time->Byproduct

Caption: Relationship between conditions and product selectivity.

Question 3: My product is difficult to purify by column chromatography. It streaks on the column and I get poor recovery. What can I do?

The product contains a secondary amine, making it basic. This basicity can cause strong interactions with the acidic silica gel, leading to streaking, peak tailing, and sometimes decomposition on the column.

Possible Causes & Solutions:

  • Silica Gel Acidity: Standard silica gel is acidic and can protonate your product.

    • Action 1 (Base Deactivation): Pre-treat the silica gel with a solvent system containing a small amount of a tertiary amine, such as 0.5-1% triethylamine in your eluent (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica.[10]

    • Action 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina.

  • Improper Work-up: Residual salts or acidic/basic impurities from the work-up can interfere with chromatography.

    • Action: Ensure your work-up is thorough. After quenching the reaction, perform an aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove any acidic byproducts, followed by a brine wash to remove excess water before drying the organic layer.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for this reaction?

The "best" combination depends on your specific laboratory constraints (e.g., available equipment, desired reaction time). However, some combinations are more commonly successful than others. The choice of solvent can influence reaction rates and the solubility of reagents.[12]

Solvent SystemBaseTemperatureProsCons
Ethanol (EtOH) / Isopropanol (IPA)Triethylamine (TEA) / DIPEARoom Temp - RefluxReagents are highly soluble; easy to remove post-reaction.[9]Potential for solvolysis (alkoxide formation) at high temperatures.
Acetonitrile (MeCN)K₂CO₃ / KHCO₃40 - 80 °CAprotic, avoids solvolysis; good for clean reactions.K₂CO₃ is a heterogeneous base, requiring efficient stirring.
Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF)K₂CO₃ / DIPEARoom Temp - 60 °CHigh polarity accelerates SNAr reactions.Difficult to remove; requires careful aqueous work-up.[13]

Recommendation: For initial trials, a system of Triethylamine in Ethanol or Acetonitrile at 40-50 °C provides a good balance of reaction speed, cleanliness, and ease of handling.

Q2: How should I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method.

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The pyrimidine rings are UV-active.

  • What to Look For: You should see the spot for 2,4-dichloro-5-fluoropyrimidine (higher Rf) disappear as the spot for your product (lower Rf, more polar) appears. Keep an eye out for the disubstituted byproduct, which will have an even lower Rf. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the starting material, product, and any byproducts.[3]

Q3: Are there any critical safety precautions I should take?

Yes. Always consult the Safety Data Sheet (SDS) for all reagents.

  • 2,4-dichloro-5-fluoropyrimidine: Is an irritant. Handle with gloves and eye protection in a well-ventilated fume hood.

  • 3-methoxypropylamine: Is corrosive and flammable. Avoid inhalation and skin contact.

  • Bases: Organic amines like TEA and DIPEA are flammable and have strong odors. Inorganic bases can be corrosive.

  • Reaction Byproduct: The reaction generates HCl. The base neutralizes it, but proper ventilation is still essential.

Key Experimental Protocol

This is a generalized starting protocol. Optimization will likely be required.

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq).

  • Add anhydrous acetonitrile (or ethanol), approximately 5-10 mL per gram of starting material.

  • Add 3-methoxypropylamine (1.1 eq) to the stirred solution.

  • Add triethylamine (1.2 eq) to the mixture.

2. Reaction Execution:

  • Heat the reaction mixture to 50 °C.

  • Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

3. Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate aqueous solution (2x) and a saturated brine solution (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 10% to 40%). It is highly recommended to add 0.5% triethylamine to the eluent to prevent streaking.[10][11]

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2019). ResearchGate. [Link]

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ACS Publications. [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2015). Semantic Scholar. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Semantic Scholar. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. LinkedIn. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Process for producing 2,4-dichloro-5-fluoropyrimidine.
  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC. [Link]

  • Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. PMC. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Organic & Biomolecular Chemistry. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

Sources

Optimization

Overcoming solubility issues of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine in aqueous media

Technical Support Center: 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Document ID: TSG-CFD-24-001 Version: 1.0 Last Updated: March 17, 2026 Introduction This technical support guide is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Document ID: TSG-CFD-24-001 Version: 1.0 Last Updated: March 17, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (MW: 219.64 g/mol ).[1] Due to its chemical structure—featuring a halogenated pyrimidine core—this compound is anticipated to have low intrinsic aqueous solubility.[2][3] The planar, aromatic pyrimidine ring contributes to high crystal packing energy, which often correlates with poor solubility.[2][4][5] This guide provides a structured, science-backed approach to systematically overcome these solubility issues for successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, not dissolving in aqueous buffers like PBS?

A1: The core structure, a 2-chloropyrimidine, is inherently hydrophobic. Halogenated aromatic systems are electron-deficient and tend to have low solubility in water.[3] The planarity of the pyrimidine ring system can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid crystal and solvate the individual molecules.[2][4][6] While the N-(3-methoxypropyl) side chain adds some flexibility and polarity, it is often insufficient to overcome the insolubility of the core ring structure in neutral aqueous media.

Q2: I need to make a stock solution. What organic solvent should I use first?

A2: For initial stock solutions, it is standard practice to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions (e.g., 10-50 mM) for in vitro screening.[7] Other potential solvents include ethanol, propylene glycol, or polyethylene glycols (PEGs).[8] These are often referred to as "co-solvents" because they are used in combination with water to increase the solubility of a poorly soluble compound.[9][10] Always start with a small amount of your compound to test solubility before committing the bulk of your material.

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one do I need?

A3:

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[11][12] It measures the concentration at which the compound precipitates out of a supersaturated solution. This is often a higher value than thermodynamic solubility and is typically sufficient for initial in vitro assays where the compound is in solution for a short period.[13][14]

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[11][12][13] This value is critical for later-stage development, such as formulation and in vivo studies, as it represents the maximum stable concentration.[11]

For most initial lab experiments, achieving a sufficient kinetic solubility is the primary goal.

Q4: Can I just heat the solution to get my compound to dissolve?

A4: Gently warming the solution can increase the rate of dissolution and may increase the solubility limit. However, this can create a supersaturated solution that may precipitate upon cooling to room or experimental temperature. Furthermore, prolonged heating can lead to the degradation of thermally sensitive compounds. If you use heat, always check the solution for precipitation after it has returned to ambient temperature. The solubility of organic compounds in water can increase significantly as the temperature rises.[7]

Part 2: Troubleshooting Guides & Step-by-Step Protocols

This section provides systematic strategies to address solubility issues. The core principle is to modify the solvent environment or the compound itself to favor dissolution.

Strategy 1: pH Adjustment (Leveraging the Amine Group)

Scientific Rationale: Your compound has a secondary amine group on the pyrimidine ring. This amine is a weak base and can be protonated in acidic conditions. The resulting positively charged ion (a salt) will have significantly higher aqueous solubility than the neutral form.[15] This relationship is described by the Henderson-Hasselbalch equation.[16][17][18]

Troubleshooting Steps:

  • Issue: Compound precipitates when a DMSO stock is diluted into neutral PBS (pH 7.4).

  • Hypothesis: The compound is in its neutral, poorly soluble form. Lowering the pH will protonate the amine, increasing solubility.

  • Action: Prepare your final aqueous solution using a buffer with a lower pH. Start with pH 5.0 or 6.0.

  • Verification: Observe if the compound remains in solution at the desired concentration in the acidic buffer.

This experiment will determine the optimal pH for solubilizing your compound.

  • Prepare a series of buffers (e.g., citrate, acetate, or phosphate-based) ranging from pH 3 to pH 8.

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • In separate microcentrifuge tubes, add a small volume of the DMSO stock to each buffer to reach a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

  • Incubate the tubes with shaking for 2 hours at room temperature.

  • Visually inspect for any precipitation.

  • For a quantitative result, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the buffer pH to identify the pH at which solubility is maximized.[19][20]

Strategy 2: Utilizing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10][21] This makes the aqueous environment more "hospitable" to hydrophobic molecules like your compound, thereby increasing solubility.[10][21] The increase in solubility is often exponential with the increasing fraction of the co-solvent.[21]

Troubleshooting Steps:

  • Issue: Compound is insoluble in aqueous buffer, even with pH adjustment.

  • Hypothesis: The molecule's hydrophobicity is too high for a purely aqueous system. A co-solvent is needed to reduce solvent polarity.

  • Action: Prepare your final solution with a small percentage of a biocompatible co-solvent.

  • Verification: Test a matrix of conditions to find the lowest effective co-solvent concentration.

Co-solventTypical Starting % (v/v) for Cell-Based AssaysMax Tolerated % (v/v) (Typical)Notes
Ethanol 5-10%~20%Less toxic, but can have biological effects.[21]
Propylene Glycol (PG) 10-20%up to 40%Common in pharmaceutical formulations.[8]
Polyethylene Glycol 400 (PEG 400) 10-20%up to 50%Good solubilizer for highly hydrophobic compounds.[8]
Dimethyl Sulfoxide (DMSO) <0.5%1%Standard for in vitro stocks, but can be toxic at higher concentrations.

Important: Always run a vehicle control (buffer + co-solvent, no compound) in your experiments to ensure the co-solvent itself does not affect the biological outcome.

Strategy 3: Employing Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble "inclusion complex."[22][24][25] This effectively shields the hydrophobic part of your molecule from the water, dramatically increasing its apparent solubility without using organic co-solvents.

Troubleshooting Steps:

  • Issue: Organic co-solvents are interfering with the experiment or are not sufficiently effective.

  • Hypothesis: An inclusion complex can be formed to increase aqueous solubility.

  • Action: Formulate the compound with a chemically modified cyclodextrin.

  • Verification: Measure the solubility of the compound in a cyclodextrin solution compared to a plain buffer.

HP-β-CD is widely used due to its high aqueous solubility and low toxicity.[23]

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v).

  • Add an excess amount of your solid compound to the HP-β-CD solution and to a control tube containing only the buffer.

  • Place the tubes on a shaker and allow them to equilibrate for 24 hours at room temperature to determine thermodynamic solubility.

  • After equilibration, filter the solutions through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of your compound in the filtrate from both the HP-β-CD and control samples using an appropriate analytical method (e.g., HPLC-UV).

  • The increase in concentration in the HP-β-CD sample represents the enhancement in solubility.

Part 3: Visualization & Logical Workflows

Diagram 1: Decision Workflow for Troubleshooting Solubility

This diagram outlines the logical progression for addressing solubility challenges, starting with the simplest and most common techniques.

Solubility_Workflow Start Start: Compound Insoluble in Aqueous Buffer pH_Adjust Strategy 1: pH Adjustment (Target pH < 7.0) Start->pH_Adjust Check_pH Is Compound Soluble? pH_Adjust->Check_pH CoSolvent Strategy 2: Add Co-solvent (e.g., PEG 400, PG) Check_pH->CoSolvent No Success Success: Proceed with Experiment Check_pH->Success Yes Check_CoSolvent Is Compound Soluble? CoSolvent->Check_CoSolvent Cyclodextrin Strategy 3: Use Cyclodextrin (e.g., HP-β-CD) Check_CoSolvent->Cyclodextrin No Check_CoSolvent->Success Yes Check_CD Is Compound Soluble? Cyclodextrin->Check_CD Check_CD->Success Yes Reassess Reassess Formulation: Consider Advanced Methods (e.g., Nanosuspension) Check_CD->Reassess No

Caption: A step-by-step decision tree for addressing solubility issues.

Diagram 2: Mechanism of Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it soluble in water.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation Drug Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Water Aqueous Medium Complex->Water Soluble In

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

References

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. Global Scholarly Communication Online Press. Available at: [Link]

  • Solubility and Decomposition of Organic Compounds in Subcritical Water. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Study of pH-dependent drugs solubility in water. SciSpace. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Request PDF. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Available at: [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Cosolvent. Grokipedia. Available at: [Link]

  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. International Journal of Pharmaceutical and Engineering Research. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. MDPI. Available at: [Link]

  • 2-Chloro-5-fluoropyrimidine. PubChem. Available at: [Link]

  • Henderson–Hasselbalch equation. Wikipedia. Available at: [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]

  • Henderson Hassel Bach equation and drugs ionization. YouTube. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. Scite. Available at: [Link]

  • 12.3: The Henderson–Hasselbalch Equation. Medicine LibreTexts. Available at: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. ResearchGate. Available at: [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine amination

Technical Support Center: Synthesis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Welcome to the technical support center for the synthesis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Welcome to the technical support center for the synthesis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the selective amination of 2,4-dichloro-5-fluoropyrimidine. Our focus is on providing a deep, mechanistic understanding of potential side reactions and offering field-proven strategies to optimize your synthesis for yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine?

The synthesis of the target compound from 2,4-dichloro-5-fluoropyrimidine and 3-methoxypropylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The pyrimidine ring is electron-deficient due to the electronegativity of the two ring nitrogen atoms, which makes it susceptible to attack by nucleophiles. This electron deficiency is further enhanced by the electron-withdrawing fluoro group. The reaction is a two-step addition-elimination process where the amine first attacks an electrophilic carbon atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a chloride leaving group to restore aromaticity.[2]

Q2: Why does the amination preferentially occur at the C4 position over the C2 position?

The regioselectivity of the SNAr reaction on 2,4-dichloropyrimidines is a well-established principle. The reactivity of the halide positions generally follows the order C4(6) > C2 .[1] This preference is attributed to the superior ability of the para-nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position. The resulting intermediate has a more stable resonance structure compared to the one formed from attack at C2. While C4 is the kinetically favored position, the C2 position remains reactive and can lead to side products under certain conditions.

Q3: What are the most common side products I should anticipate in this reaction?

The three most prevalent side products that can compromise the yield and purity of your desired product are:

  • Disubstitution Product: 2,4-bis(3-methoxypropylamino)-5-fluoropyrimidine. This arises from a second SNAr reaction where another molecule of 3-methoxypropylamine displaces the chloride at the C2 position.[3]

  • Hydrolysis/Solvolysis Product: 4-hydroxy-2-chloro-5-fluoropyrimidine or 4-alkoxy-2-chloro-5-fluoropyrimidine. This occurs when a protic solvent (like water or alcohol) acts as a competing nucleophile.[4][5]

  • Isomeric Product: 4-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-2-amine. While less common due to the inherent reactivity hierarchy, some conditions can promote amination at the C2 position, leading to this undesired isomer.

Troubleshooting Guide: From Diagnosis to Resolution

This section provides a systematic approach to identifying and mitigating common side reactions.

Problem 1: Significant Formation of the Disubstitution (Diamination) Byproduct
  • Diagnosis: Typically observed via HPLC, LC-MS, or TLC as a more polar spot/peak compared to the desired monosubstituted product. The mass spectrum will show a molecular ion corresponding to the addition of a second (3-methoxypropyl)amino group and loss of the second chlorine.

  • Root Causes & Mechanistic Explanation:

    • Excess Amine: Using a large excess of 3-methoxypropylamine increases its concentration, driving the second, slower substitution at the C2 position according to Le Châtelier's principle.

    • High Temperature/Long Reaction Time: The activation energy for substitution at the C2 position is higher than at C4. Elevated temperatures provide sufficient energy to overcome this barrier, leading to the undesired diamination.

  • Solutions:

    • Stoichiometric Control: Limit the amount of 3-methoxypropylamine to 1.0-1.2 equivalents relative to the 2,4-dichloro-5-fluoropyrimidine. This ensures there is insufficient amine to drive the second substitution to completion.

    • Temperature Management: Initiate the reaction at a lower temperature (e.g., 0-25 °C) and monitor the progress. Only increase the temperature if the reaction is too slow. A lower temperature significantly favors the kinetically preferred C4 substitution.

    • Controlled Addition: Add the amine solution dropwise to the solution of the pyrimidine. This maintains a low instantaneous concentration of the nucleophile, further suppressing the bimolecular disubstitution reaction.

Problem 2: Presence of 4-Hydroxy or 4-Alkoxy Byproducts
  • Diagnosis: A byproduct with a mass corresponding to the replacement of a chlorine atom with an -OH or -OR group. This is often more problematic in scaled-up reactions where anhydrous conditions are harder to maintain.

  • Root Causes & Mechanistic Explanation:

    • Protic Solvents: Water, methanol, and ethanol are nucleophiles that can compete with the amine. This solvolysis reaction is often accelerated at higher temperatures.[5]

    • Adventitious Moisture: Water present in reagents or solvents, or entering from the atmosphere, can lead to the formation of the 4-hydroxypyrimidine.

  • Solutions:

    • Solvent Choice: Switch to anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Toluene, or N,N-Dimethylformamide (DMF).[6]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the reaction vessel.

    • Drying of Reagents: Ensure all reagents, particularly the solvent and the amine, are anhydrous.

Problem 3: Low or No Conversion of Starting Material
  • Diagnosis: TLC or HPLC analysis shows a high proportion of remaining 2,4-dichloro-5-fluoropyrimidine.

  • Root Causes & Mechanistic Explanation:

    • Insufficient Activation: The reaction temperature may be too low to overcome the activation energy barrier for the SNAr reaction.

    • Inadequate Base: The SNAr reaction generates one equivalent of HCl. If no base is present, this acid will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.

    • Poor Solubility: The starting material or reagents may not be sufficiently soluble in the chosen solvent at the reaction temperature.

  • Solutions:

    • Use of a Sacrificial Base: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), to scavenge the generated HCl.[7][8]

    • Temperature Optimization: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction progress.

    • Solvent Screening: If solubility is an issue, consider more polar aprotic solvents like DMF or DMSO, but be mindful that they can accelerate both the desired reaction and potential side reactions.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for optimizing the amination reaction.

G start Start Reaction Monitoring (TLC/HPLC/LC-MS) check_conversion Is Conversion >90%? start->check_conversion check_byproducts Are Byproducts Present? check_conversion->check_byproducts  Yes sol_conversion Add Non-Nucleophilic Base (TEA, DIPEA) Increase Temperature Incrementally check_conversion->sol_conversion  No diamination Diamination Product (C2 & C4 Substituted) check_byproducts->diamination  Yes, Diamine hydrolysis Hydrolysis/Solvolysis Product check_byproducts->hydrolysis  Yes, Hydrolysis end_ok Reaction Optimized Proceed to Workup check_byproducts->end_ok  No sol_diamination Reduce Amine Stoichiometry (1.1 eq) Lower Temperature Slow Amine Addition diamination->sol_diamination sol_hydrolysis Use Anhydrous Aprotic Solvent (THF, Toluene) Run under Inert Atmosphere (N2) hydrolysis->sol_hydrolysis

Caption: Troubleshooting workflow for optimizing the selective C4-amination.

Reaction Mechanism Overview

This diagram illustrates the desired SNAr pathway and the competing pathway leading to the diamination side product.

reaction_mechanism cluster_main Desired C4-Amination Pathway cluster_side Side Reaction: C2-Amination SM 2,4-dichloro- 5-fluoropyrimidine Intermediate1 Meisenheimer Complex (Attack at C4) SM->Intermediate1 Step 1: Addition Amine1 + 3-methoxypropylamine Product Desired Product (C4-aminated) Intermediate1->Product Step 2: Elimination of Cl- Intermediate2 Meisenheimer Complex (Attack at C2) Product->Intermediate2 Slow Amine2 + 3-methoxypropylamine SideProduct Diamination Byproduct Intermediate2->SideProduct Elimination of Cl-

Sources

Optimization

HPLC method development and optimization for 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Welcome to the Technical Support Center for analytical development. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical development. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Method development is not a trial-and-error exercise; it is a deterministic process governed by the physicochemical properties of your molecule.

Here, we will dissect the chromatographic behavior of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine , establish a self-validating experimental protocol, and troubleshoot the mechanistic causes of common analytical failures.

Section 1: Method Development Fundamentals

Q: Why does this specific pyrimidine derivative exhibit peak tailing on standard columns, and what is the mechanistic solution? A: The target molecule contains a basic secondary amine and basic pyrimidine nitrogens. On standard silica-based stationary phases, residual silanol groups (Si-OH) become ionized (Si-O⁻) at a pH above 3.5. As your basic compound travels through the column, it undergoes secondary ion-exchange interactions with these negatively charged silanols, causing the analyte to "stick" and elute with a severe tail[1].

The Causality-Driven Solution: We must operate at a mobile phase pH of ~2.0 to 2.5 (using 0.1% Trifluoroacetic Acid or Formic Acid). This highly acidic environment fully protonates the silanols, neutralizing their charge and shutting down the ion-exchange pathway. Furthermore, using a heavily end-capped or polar-embedded C18 column provides a steric shield against any remaining active sites[2].

Q: How do the 2-chloro and 5-fluoro substituents dictate mobile phase and gradient selection? A: Halogens are highly electronegative and lipophilic. They pull electron density away from the pyrimidine ring (lowering the pKa of the ring nitrogens) while significantly increasing the molecule's partition coefficient (logP). Because of this high lipophilicity, the molecule will exhibit strong hydrophobic retention on a reversed-phase column[3]. To efficiently elute the compound without excessive band broadening, Acetonitrile (MeCN) is preferred over Methanol due to its lower viscosity and superior mass transfer kinetics, combined with a targeted gradient approach[4].

Section 2: Experimental Workflows & Self-Validating Protocol

To ensure robust performance, the method must be a self-validating system. This means embedding System Suitability Testing (SST) directly into the workflow to continuously prove the method's integrity before sample analysis begins.

HPLC_Optimization A 1. Structural Analysis (pKa & logP estimation) B 2. Stationary Phase (End-capped C18) A->B Hydrophobicity dictates phase C 3. Mobile Phase pH (pH 2.5 to mask silanols) B->C Basicity dictates pH D 4. Gradient Tuning (MeCN / H2O) C->D Halogens dictate modifier E 5. System Suitability (Self-Validating SST) D->E ICH Q2(R2) Compliance

Logical workflow for HPLC method development of basic pyrimidine derivatives.

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with MS-grade water and Acetonitrile to remove latent buffer salts.

  • Column Equilibration: Install an end-capped C18 column. Equilibrate with 90% Mobile Phase A and 10% Mobile Phase B for at least 20 column volumes until the baseline UV signal and system pressure are completely stable.

  • Sample Preparation: Dissolve the analyte in a diluent matching the initial gradient conditions (e.g., 10% MeCN in Water). Crucial: Do not use 100% organic solvent as the diluent, as this will cause the sample to precipitate or "break through" the column void volume, leading to split peaks.

  • Execution: Run the gradient detailed in Table 1.

  • Validation Check: Evaluate the first 5 injections against the ICH Q2(R2) criteria in Table 2[5].

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationMechanistic Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)Maximizes hydrophobic interactions with the halogenated ring; end-capping reduces silanol activity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0 protonates the amine and suppresses silica ionization, preventing peak tailing.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides superior mass transfer and lower viscosity than methanol.
Gradient 10% B to 80% B over 15 minsSweeps the highly lipophilic halogenated core off the column efficiently.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column (van Deemter minimum).
Column Temp 40 °CLowers mobile phase viscosity, improving mass transfer and peak sharpness.
Detection UV at 254 nm and 220 nmThe pyrimidine ring provides strong chromophoric absorption at these wavelengths.
Table 2: System Suitability Criteria (Self-Validating System)
ParameterICH Q2(R2) TargetCorrective Action if Failed
Tailing Factor ( As​ ) ≤1.5 Replace column; verify mobile phase pH is strictly < 3.0; ensure buffer is fresh.
Theoretical Plates ( N ) ≥2000 Check for void volume at the column head; ensure column oven temperature is stable.
Resolution ( Rs​ ) ≥2.0 (from nearest impurity)Adjust gradient slope; alter organic modifier to change selectivity ( α ).
Injection Precision %RSD ≤2.0% ( n=5 )Purge autosampler lines; check for sample degradation or needle wear.

Section 3: Troubleshooting Guide

Q: My retention times are drifting earlier over multiple injections. What is the physicochemical cause? A: This is a classic symptom of either inadequate column equilibration or stationary phase collapse (dewetting). If you are starting your gradient at <5% organic modifier, the hydrophobic C18 chains can fold down onto the silica surface, drastically reducing the effective surface area and causing retention times to drop. Solution: Ensure your starting gradient is at least 10% Acetonitrile. Additionally, verify that your buffer capacity is sufficient to maintain a constant ionization state of the molecule[2].

Q: I am observing a new peak growing over time in the autosampler, eluting slightly earlier than the main peak. Is this a column issue? A: No, this is chemical degradation. The 2-chloro position on a pyrimidine ring is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). If your sample diluent is slightly basic or contains strong nucleophiles, the 2-chloro group will hydrolyze into a 2-hydroxy (or 2-oxo) derivative. Because the hydroxyl group is more polar than the chlorine atom, the degradation product elutes earlier on a reversed-phase column. Solution: Prepare your samples fresh in a non-nucleophilic, slightly acidic diluent, and keep the autosampler chilled to 4 °C.

Q: The main peak is splitting or showing a distinct "shoulder." How do I fix this? A: Peak splitting usually results from a physical disruption at the head of the column (e.g., a blocked frit or void volume) or a solvent mismatch. If the sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase (10% Acetonitrile), the analyte travels rapidly through the column before partitioning properly, causing a split peak[1]. Solution: Re-dissolve your sample in the initial mobile phase conditions. If the problem persists, the column frit is likely compromised and the column must be replaced.

Section 4: References

  • HPLC method development and validation- A general Concept International Journal of Chemical and Physical Sciences (IJCPS)

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) ResearchGate / Pharmaceutical Chemistry Journal

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)

  • Practical HPLC Method Development, 2nd Edition (Snyder & Kirkland) Perlego / Wiley-Interscience

  • High Performance Liquid Chromatography: Troubleshooting Common Issues Sigma-Aldrich

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification for 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of halogenated pyrimidine amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of halogenated pyrimidine amines. The purification of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine presents a unique chromatographic challenge due to the dichotomy of its functional groups: an electron-deficient, lipophilic pyrimidine ring paired with a basic, polar secondary amine and a flexible methoxy ether chain.

This guide is designed to troubleshoot common isolation failures, explain the chemical causality behind these issues, and provide self-validating protocols to ensure high-purity recovery.

Molecular Profile & Chromatographic Parameters

Before troubleshooting, it is critical to understand the physicochemical parameters that dictate the behavior of this molecule on a stationary phase. The data below summarizes the key metrics required for successful method development.

ParameterValue / RecommendationChromatographic Implication
Molecular Formula C₈H₁₁ClFN₃OModerate polarity; requires balanced solvent systems.
Target Mass ([M+H]⁺) m/z 220.06Essential for LC-MS fraction validation.
Primary UV Wavelength 254 nmCaptures the conjugated pyrimidine π-system.
Secondary UV Wavelength 280 nmUseful for differentiating from non-aromatic impurities.
Normal-Phase System Hexane / EtOAc (+ 1% Et₃N)Best for separating unreacted starting materials.
Reversed-Phase System H₂O / MeCN (+ 0.1% TFA)Best for resolving closely related regioisomers.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on TLC and exhibit broad, tailing peaks during normal-phase flash chromatography?

The Causality: Tailing is a direct result of secondary interactions between your target molecule and the stationary phase. While the electron-withdrawing chloro and fluoro groups reduce the basicity of the pyrimidine ring, the exocyclic secondary amine of the methoxypropyl group remains sufficiently basic to act as a strong hydrogen bond donor/acceptor. This amine interacts non-covalently with the weakly acidic, unendcapped silanol groups (-Si-OH) on standard bare silica gel, causing the compound to bind and release unevenly as it travels down the column.

The Solution: You must disrupt the silanol-amine interaction.

  • Mobile Phase Modification: Add 1% to 5% Triethylamine (Et₃N) to your Hexane/Ethyl Acetate mobile phase. Et₃N is a small, highly basic molecule that competitively binds to the acidic silanols, effectively masking them and allowing your target pyrimidine to elute in a sharp, symmetrical band[1].

  • Stationary Phase Substitution: Alternatively, switch to an amine-functionalized silica column (e.g., KP-NH). The bonded primary amines permanently neutralize the silica surface, eliminating the need for odorous mobile phase additives.

SilanolInteraction Silica Silica Gel Surface (-Si-OH) Molecule Target Molecule (Secondary Amine) Silica->Molecule Strong H-Bonding (Causes Peak Tailing) Modifier Triethylamine (Et3N) Mobile Phase Modifier Modifier->Silica Competitively Blocks Acidic Silanols

Fig 1. Mechanistic interaction of silanols, the target amine, and the Et₃N modifier.

Q2: I am seeing co-elution. How do I resolve the desired C4-amino product from the C2-amino regioisomer and unreacted 2,4-dichloro-5-fluoropyrimidine?

The Causality: The synthesis of this compound typically relies on the nucleophilic aromatic substitution (SₙAr) of 2,4-dichloro-5-fluoropyrimidine. While this reaction is generally regioselective for the C4 position due to the activating effect of the adjacent C5 fluorine[2], the C2-amino regioisomer and unreacted starting material frequently contaminate the crude mixture[3]. Because the C2 and C4 isomers have nearly identical polarities, a steep normal-phase gradient will force them to co-elute.

The Solution: If using Normal-Phase, employ an isocratic hold. Run a very shallow gradient (e.g., 10% to 30% EtOAc over 15 column volumes). If normal-phase resolution fails, you must switch orthogonal separation mechanisms and use Reversed-Phase (C18) Chromatography . The slight differences in the hydrophobic surface area between the C2 and C4 isomers are significantly accentuated on a C18 matrix.

Experimental Protocols: Self-Validating Workflows

To ensure maximum recovery and purity, select the appropriate protocol based on your crude mixture's impurity profile.

PurificationWorkflow Start Crude Mixture (Target + Regioisomers) TLC Run TLC (Hexane:EtOAc) Evaluate Rf & Peak Shape Start->TLC Cond_Tailing Severe Tailing? TLC->Cond_Tailing Path_Tailing Use KP-NH Silica OR Add 1% Et3N Cond_Tailing->Path_Tailing Yes Path_NoTailing Standard Bare Silica Gradient: Hexane/EtOAc Cond_Tailing->Path_NoTailing No LCMS Fractions Analysis (LC-MS / NMR) Path_Tailing->LCMS Path_NoTailing->LCMS Cond_Coelution Co-elution with C2-Isomer? LCMS->Cond_Coelution Path_Coelution Switch to Reversed-Phase (C18 + 0.1% TFA) Cond_Coelution->Path_Coelution Yes Success Pure Target Compound Cond_Coelution->Success No Path_Coelution->Success

Fig 2. Decision tree for selecting the optimal chromatographic purification workflow.

Protocol A: Normal-Phase Purification (Silica Gel)

Best for: Removing unreacted 2,4-dichloro-5-fluoropyrimidine and highly polar baseline impurities.

  • Solvent Preparation: Prepare Mobile Phase A (Hexane + 1% Et₃N) and Mobile Phase B (Ethyl Acetate + 1% Et₃N).

  • Column Equilibration: Flush a standard bare silica flash column with 3 Column Volumes (CV) of Mobile Phase A.

    • Causality: Pre-equilibrating with Et₃N coats the acidic silanols before the sample is introduced, preventing irreversible binding of the target amine at the column head.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (1:2 ratio to crude mass) and evaporate to a free-flowing powder. Load this powder into a solid-load cartridge.

    • Causality: Liquid loading with DCM can cause band broadening due to the strong solvent effect. Dry loading ensures a tight initial band.

  • Gradient Execution:

    • 0% to 10% B over 3 CV (Elutes unreacted starting material).

    • 10% to 40% B over 15 CV (Elutes the target compound).

    • 40% to 100% B over 3 CV (Column wash).

  • System Validation: Perform LC-MS on the collected fractions. The target fraction must show a single peak at m/z 220.06[M+H]⁺.

Protocol B: Reversed-Phase Purification (C18)

Best for: Resolving the C4-amino target from the C2-amino regioisomer.

  • Solvent Preparation: Prepare Mobile Phase A (HPLC-grade H₂O + 0.1% Trifluoroacetic acid [TFA]) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Column Equilibration: Flush a C18 flash column with 3 CV of 5% Mobile Phase B.

  • Sample Loading: Dissolve the crude mixture in DMSO or a Water/MeCN mixture and inject it directly.

  • Gradient Execution:

    • Hold at 5% B for 2 CV.

    • Shallow gradient from 5% to 60% B over 20 CV.

    • Causality: The TFA protonates the secondary amine, increasing its solubility in the aqueous phase and preventing secondary interactions with unendcapped silanols on the C18 matrix, ensuring sharp peak shapes. The shallow gradient exploits the minute hydrophobic differences between the C2 and C4 isomers.

  • System Validation: Lyophilize the target fractions to remove water and volatile TFA. Confirm the absence of the C2-isomer via ¹H-NMR (look for the distinct shift of the pyrimidine C6 proton).

References

  • Practical Synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a Key Intermediate in the Preparation of Potent Deoxycytidine Kinase Inhibitors. ACS Publications. URL:[Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. PMC (PubMed Central) / NIH. URL:[Link]

  • Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators. MDPI. URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Welcome to the technical support center dedicated to resolving crystallization challenges for 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS No. 1338494-90-8). This guide is designed for researchers, scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving crystallization challenges for 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS No. 1338494-90-8). This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in obtaining this crucial intermediate in a desired crystalline form. As a substituted pyrimidine, a class of heterocycles vital in medicinal chemistry, its solid-state properties are critical for purity, stability, and downstream processing.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting strategies and preventative measures, grounded in the principles of physical organic chemistry and crystallization science.

Section 1: Understanding the Physicochemical Profile

Before troubleshooting, it is essential to understand the molecular properties of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. These characteristics directly influence its behavior in solution and during crystallization. The presence of hydrogen bond donors and acceptors, along with several rotatable bonds, suggests that solvent choice and intermolecular interactions will be paramount.[4][5]

PropertyValueImplication for Crystallization
Molecular Formula C₈H₁₁ClFN₃O-
Molecular Weight 219.64 g/mol -
CAS Number 1338494-90-8-
Hydrogen Bond Acceptors 4Capable of forming strong interactions with protic solvents.[4]
Hydrogen Bond Donors 1The secondary amine is a key site for hydrogen bonding.[4]
Rotatable Bonds 5High conformational flexibility can sometimes hinder ordered crystal packing.[4]
Topological Polar Surface Area (TPSA) 47.04 ŲIndicates moderate polarity, suggesting solubility in a range of polar organic solvents.[4]
Predicted LogP 1.7175Suggests some lipophilicity and potential solubility in less polar solvents.[4]
Storage Conditions 2-8°C, Sealed in dry conditionsHighlights potential sensitivity to temperature and moisture.[4]
Section 2: Troubleshooting Guide for Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of organic compounds, providing both an explanation of the underlying cause and a step-by-step protocol for resolution.

Q1: My compound has separated as a liquid or "oiled out" instead of forming crystals. What is happening and how do I fix it?

Expert Analysis: "Oiling out," or liquid-liquid phase separation, occurs when the solute is no longer soluble in the solution but the temperature is still above the melting point of the solid form.[6][7] Essentially, you have created a supersaturated solution of your compound that has separated into a liquid phase instead of a solid crystalline phase. This is common for compounds with lower melting points or when the boiling point of the solvent is too high.[7][8]

Remediation Protocol: Oiling Out

  • Re-dissolve: Gently heat the mixture until the oil redissolves completely, forming a homogeneous solution.

  • Dilute the Solution: Add more of the primary solvent (the one in which the compound is more soluble), typically 10-20% by volume. This lowers the supersaturation level, making immediate precipitation less likely upon cooling.[6]

  • Promote Slow Nucleation:

    • Lower the cooling temperature very slowly. An insulated bath (like a Dewar flask) can be used to ensure a gradual temperature drop.

    • Once the solution is just below the boiling point, attempt to induce crystallization by scratching the inner surface of the flask with a glass rod at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.

  • Consider Solvent System Change: If oiling out persists, the chosen solvent system is likely unsuitable. Select a solvent or solvent pair with a lower boiling point.[8]

Q2: No crystals have formed, even after the solution has cooled to room temperature and been refrigerated. What are my next steps?

Expert Analysis: The absence of crystals indicates that the solution, while likely supersaturated, has not overcome the kinetic barrier to nucleation.[9] Nucleation is the first step where molecules arrange into a stable crystalline entity, and it can sometimes require external intervention to begin.[10]

Troubleshooting Workflow: Follow a systematic approach to induce nucleation. Do not attempt all steps at once; proceed sequentially, allowing adequate time for each step to work.

dot

Caption: Sequential workflow for inducing crystallization.

Detailed Protocols for Induction:

  • Seed Crystals: If you have a previous batch of the solid, add a single, tiny crystal to the solution. This provides a perfect template for crystal growth.[11][]

  • Solvent Reduction: Gently warm the solution and evaporate a small portion of the solvent using a stream of nitrogen or air. This increases the concentration, pushing it further into the supersaturated zone where nucleation is more favorable.

  • Anti-Solvent Addition: Slowly add a miscible solvent in which your compound is known to be insoluble (the "anti-solvent").[13] Add it dropwise at the point of scratching or where the seed crystal was added until persistent cloudiness appears, then stop and allow it to stand.

Q3: The compound crashed out of solution as a fine powder, not as well-defined crystals. How can I improve crystal quality?

Expert Analysis: Rapid crystallization, or "crashing," occurs when the solution becomes supersaturated too quickly, leading to massive, uncontrolled nucleation.[6] This traps impurities and solvent within the resulting microcrystals, defeating the purpose of purification. The key to growing larger, purer crystals is to slow down the process, allowing molecules to add to the lattice in an orderly fashion.[]

Protocol for Promoting Larger Crystal Growth:

  • Re-dissolve the Solid: Heat the mixture to redissolve the powder completely.

  • Increase Solvent Volume: Add a small excess of the primary solvent (5-10% more than was needed for dissolution). This ensures the solution does not become supersaturated immediately upon cooling.[6]

  • Insulate for Slow Cooling: Cover the mouth of the flask with a watch glass to prevent rapid solvent evaporation and contamination. Place the flask on a surface that does not conduct heat well (e.g., a cork ring or a folded towel) and leave it undisturbed in a location free from vibrations.[11]

  • Avoid Agitation: Do not bump, swirl, or otherwise disturb the flask while the crystals are growing.[11]

Section 3: Proactive Experimental Design and FAQs

Preventing crystallization problems is more efficient than solving them. This section provides guidance on designing robust crystallization experiments from the start.

FAQ 1: How should I select an appropriate solvent system for this compound?

The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8] Given the compound's moderate polarity, a systematic screening is recommended.

dot

Caption: Logical workflow for selecting a crystallization solvent.

Recommended Solvents for Initial Screening:

  • Protic Solvents: Isopropanol, Ethanol, Methanol

  • Aprotic Polar Solvents: Ethyl Acetate, Acetone, Acetonitrile

  • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF

  • Non-polar Solvents (for anti-solvent use): Heptane, Hexane, Toluene

FAQ 2: What is the best method for growing high-purity single crystals for analysis?

For obtaining crystals suitable for X-ray crystallography, slow, gentle methods that maintain near-equilibrium conditions are required.

Protocol: Vapor Diffusion This method is ideal for milligram-scale crystallization.[11]

  • Dissolve your compound in a minimal amount of a relatively volatile "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a small, open vial.

  • Place this inner vial inside a larger, sealable jar or beaker that contains a small volume of a "poor" (anti-) solvent in which the compound is insoluble (e.g., Hexane or Pentane). The anti-solvent must be miscible with the good solvent.

  • Seal the larger container.

  • Over several hours to days, the more volatile "good" solvent will slowly evaporate from the inner vial and mix with the atmosphere in the jar, while the vapor of the "poor" solvent will slowly diffuse into the inner vial.

  • This gradual change in solvent composition slowly reduces the solubility of your compound, promoting the growth of large, well-ordered crystals.

FAQ 3: Could polymorphism be an issue for this compound, and why should I care?

Expert Analysis: Yes, polymorphism—the ability of a compound to exist in two or more different crystal structures—is a significant consideration for pyrimidine derivatives and other APIs.[10][14] Different polymorphs can have drastically different physical properties, including solubility, melting point, and stability. In a drug development context, an uncontrolled polymorphic form can impact bioavailability and regulatory approval. Different crystallization conditions (e.g., solvent choice, cooling rate, temperature) can favor the formation of different polymorphs. It is crucial to characterize your crystalline material using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or single-crystal X-ray diffraction to ensure you are consistently producing the desired form.

References
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Drug Development and Research.
  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Li, G., et al. (2012). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Acta Crystallographica Section E.
  • Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research.
  • Alm-Eldeen, A. A., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Singh, R., & Singh, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • Zhang, Y., et al. (2021).
  • Schneider, T., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature.
  • University of California, Irvine. (n.d.). Crystallization. Retrieved from [Link]

  • Lim, M., et al. (2022). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics.

Sources

Reference Data & Comparative Studies

Validation

Regioselectivity and Reactivity: A Comparative Guide to 2,4-Dichloro-5-fluoropyrimidine and its Pre-Functionalized Analogs

In the landscape of modern drug discovery, the 5-fluoropyrimidine scaffold is a privileged pharmacophore, forming the structural core of numerous FDA-approved kinase inhibitors targeting CDK, FGFR, and JAK pathways[1]. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 5-fluoropyrimidine scaffold is a privileged pharmacophore, forming the structural core of numerous FDA-approved kinase inhibitors targeting CDK, FGFR, and JAK pathways[1]. The assembly of these complex therapeutics typically relies on sequential Nucleophilic Aromatic Substitution (SNAr) reactions.

For researchers designing synthetic routes, a critical decision lies in selecting the optimal starting material. This guide objectively compares the foundational di-electrophile, 2,4-dichloro-5-fluoropyrimidine (2,4-DC-5-FP) , with a specialized mono-functionalized intermediate, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine . By analyzing their reactivity profiles and mechanistic causality, this guide provides a framework for optimizing pyrimidine functionalization workflows.

Mechanistic Causality: The Roots of Regioselectivity

The choice between a raw di-halogenated starting material and a pre-functionalized intermediate dictates the thermodynamic and kinetic controls required for subsequent reactions.

2,4-Dichloro-5-fluoropyrimidine: The Versatile Di-Electrophile

2,4-DC-5-FP is defined by the inherent electronic asymmetry of the pyrimidine ring. In SNAr reactions, the C4 position is significantly more electrophilic than the C2 position.

  • Orbital Causality: Computational Lowest Unoccupied Molecular Orbital (LUMO) analyses reveal that the terminal lobe on the C4-Cl bond extends further beyond the electron density isosurface than the lobe at the C2-Cl bond. This spatial protrusion facilitates preferential and rapid nucleophilic attack at C4[2].

  • Inductive Causality: The strong electron-withdrawing inductive effect of the adjacent C5-fluorine atom and the N3 nitrogen severely depletes electron density at C4, further driving its reactivity[3].

While this allows for versatile, sequential substitutions, it requires strict stoichiometric and thermal control to prevent unwanted C2,C4-disubstitution during the first step.

2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine: The Deactivated Mono-Electrophile

This compound represents a system where the first SNAr reaction (at C4) has already been successfully executed, installing a 3-methoxypropylamine moiety.

  • Resonance Causality: The introduction of the C4-amino group fundamentally alters the electronic landscape. The nitrogen lone pair of the amine donates electron density into the pyrimidine ring via resonance. This resonance stabilization drastically deactivates the remaining C2-chlorine atom toward further nucleophilic attack[4].

  • Strategic Advantage: Because the C2 position is deactivated, researchers can subject this intermediate to highly aggressive conditions (high heat, strong nucleophiles) for the second substitution without risking regioselectivity issues or degradation at the C4 position.

Mechanism Root Electronic Effects in 2,4-Dichloro-5-fluoropyrimidine C4 C4 Position (Highly Reactive) Root->C4 C2 C2 Position (Less Reactive) Root->C2 LUMO Larger LUMO Lobe Protrudes beyond isosurface C4->LUMO Inductive Strong Inductive Pull from adjacent F (C5) & N (N3) C4->Inductive Deactivation Post-C4 Substitution: Amine lone pair donates e- deactivating C2 C4->Deactivation After 1st SNAr Deactivation->C2 Suppresses reactivity

Mechanistic logic governing SNAr regioselectivity and subsequent C2 deactivation.

Comparative Performance Data

To facilitate strategic selection, the quantitative and qualitative performance metrics of both compounds are summarized below.

Parameter2,4-Dichloro-5-fluoropyrimidine2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine
Role in Synthesis Versatile starting material (Di-electrophile)Pre-functionalized intermediate (Mono-electrophile)[5]
C4 Reactivity Extremely High (Requires 0 °C to control)N/A (Already substituted)
C2 Reactivity Moderate (Reactive after C4 substitution)Low (Deactivated by C4 amine resonance)
Regioselectivity Risk High (Over-substitution possible if uncontrolled)None (C4 is locked)
Storage Stability Moisture sensitive, corrosive[6]Stable under standard conditions (2-8 °C)[5]
Next-Step Conditions Mild base (e.g., DIPEA), 0 °C to RTAcid catalysis (TFA/p-TsOH) or Pd-catalysis, 80–110 °C

Experimental Protocols: Self-Validating Systems

The following methodologies detail the causal logic behind the reaction conditions required for each compound. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol A: Regioselective Synthesis of the Mono-Amine from 2,4-DC-5-FP

This protocol demonstrates how to kinetically trap the C4-substituted product using the di-electrophile.

  • Preparation: Dissolve 1.0 equivalent of 2,4-DC-5-FP in anhydrous isopropanol (or dichloromethane) under an inert atmosphere.

    • Causality: Aprotic or mildly protic solvents at low temperatures stabilize the transition state without competing as nucleophiles.

  • Base Addition: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Cool the reaction to 0 °C. Add 1.0 equivalent of 3-methoxypropylamine dropwise over 30 minutes.

    • Causality: The low temperature kinetically traps the reaction at the C4 position. Higher temperatures would provide the activation energy needed to overcome the resonance deactivation, leading to unwanted C2-substitution.

  • Self-Validation (Monitoring): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 166) disappears and the mono-substituted product mass (m/z 219) plateaus. If a mass of m/z 272 appears, di-substitution is occurring (lower the temperature).

  • Workup: Quench with water and extract with ethyl acetate.

    • Causality: Washing the organic layer with water removes the water-soluble DIPEA-hydrochloride salts, leaving the purified mono-amine in the organic phase.

Protocol B: Downstream Functionalization of the Pre-Functionalized Mono-Amine

This protocol demonstrates how to overcome the deactivated C2 position of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine to install a second nucleophile (e.g., an aniline derivative).

  • Preparation: Combine 1.0 equivalent of the mono-amine and 1.2 equivalents of the target aniline in n-butanol.

    • Causality: n-Butanol allows for the high reflux temperatures (~117 °C) necessary to overcome the high activation energy of the deactivated C2 position.

  • Catalyst Addition: Add 0.1 equivalents of p-Toluenesulfonic acid (p-TsOH) or Trifluoroacetic acid (TFA).

    • Causality: The acid catalyst protonates the pyrimidine nitrogen (N1 or N3). This pulls electron density away from the C2 carbon, temporarily neutralizing the resonance donation from the C4-amine and restoring electrophilicity at C2[3].

  • Thermal Activation: Heat the mixture to 100–110 °C for 12–24 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes:EtOAc). The starting mono-amine spot will slowly convert to a lower-Rf product spot.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO3.

    • Causality: The basic quench neutralizes the acid catalyst, which forces the di-substituted pyrimidine product to precipitate as a free base, allowing for easy isolation via vacuum filtration.

Workflow A 2,4-Dichloro-5-fluoropyrimidine (Di-electrophile) B Regioselective SNAr (C4 Position, 0°C) A->B C 2-Chloro-5-fluoro-N-(3-methoxypropyl) pyrimidin-4-amine B->C 3-Methoxypropylamine D Harsh SNAr or Cross-Coupling (C2 Position, 80°C+) C->D E Di-substituted Kinase Inhibitor D->E Nucleophile/Aniline

Workflow of sequential pyrimidine functionalization from di-chloro to di-substituted drug.

References

  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9, PMC,
  • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions, WuXi Biology,
  • Recent Advances in Pyrimidine-Based Drugs, Semantic Scholar,
  • 1338494-90-8 | 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, ChemScene,

Sources

Comparative

LC-MS purity validation of synthesized 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Comparative LC-MS Purity Validation Guide: 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Executive Summary As a Senior Application Scientist, I frequently encounter bottlenecks in downstream cross-coupling react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative LC-MS Purity Validation Guide: 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Executive Summary

As a Senior Application Scientist, I frequently encounter bottlenecks in downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) caused by trace impurities in early-stage building blocks. 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine is a critical halogenated pyrimidine intermediate. Even minor regioisomeric or dehalogenated impurities in this compound can drastically reduce final Active Pharmaceutical Ingredient (API) yields.

This guide provides an objective, data-driven comparison of our optimized in-house synthesized batch against two leading commercial alternatives, underpinned by a rigorously validated LC-MS methodology.

Mechanistic Rationale for Method Design

To achieve baseline separation of the target compound from its synthetic byproducts, we must exploit the specific physicochemical properties of the molecule.

  • Stationary Phase Causality: The molecule contains a basic secondary amine and a pyrimidine ring. Traditional C18 columns often suffer from secondary interactions with free surface silanols, leading to severe peak tailing for basic compounds. We selected a Charged Surface Hybrid (CSH) C18 column. The low-level positive surface charge of the CSH particle repels the protonated amine, ensuring sharp, symmetrical peaks and superior peak capacity.

  • Mobile Phase Causality: Pyrimidine derivatives exhibit optimal ionization in positive electrospray ionization (ESI+) when the pH is maintained below their pKa[1]. We utilize 0.1% Formic Acid (FA) in both aqueous and organic phases. The FA serves a dual purpose: it acts as a proton source to drive the formation of the [M+H]+ ion ( m/z 220.06) and suppresses residual silanol ionization on the column.

  • Isotopic Fidelity: The presence of a single chlorine atom provides a built-in diagnostic tool. The natural abundance of 35Cl to 37Cl dictates a strict 3:1 ratio in the mass spectrum. Any deviation from this isotopic signature in a co-eluting peak immediately flags an impurity or matrix interference.

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating, meaning the system continuously proves its own reliability during the run in accordance with regulatory guidelines[2].

LCMS_Workflow SST System Suitability (Blank & Standard) LC UHPLC Separation (CSH C18, Gradient) SST->LC Inject Prep Sample Preparation (1.0 mg/mL in MeOH) Prep->SST Validate MS ESI+ MS/MS Detection (Isotope Ratio Check) LC->MS Eluate Data Purity & Impurity Quantification MS->Data Spectra

Caption: Fig 1. Self-validating LC-MS workflow ensuring continuous system suitability and isotopic verification.

Step-by-Step Methodology:

  • System Suitability Testing (SST): Inject a blank (50:50 MeOH:H2O) to verify zero carryover. Follow with three replicate injections of a 10 µg/mL reference standard. Validation Gate: The sequence proceeds only if the retention time %RSD is < 1.0% and the Signal-to-Noise (S/N) ratio is > 100.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized batch (and commercial comparators) in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes. Dilute 1:100 in initial mobile phase conditions to prevent solvent-mismatch band broadening.

  • Chromatographic Separation:

    • Column: Waters XSelect CSH C18 ( 2.1×100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • MS Detection: Triple Quadrupole in ESI+ mode. Capillary voltage: 3000 V. Gas temp: 250°C. Monitor full scan ( m/z 100-500) and MRM transitions for the target ( m/z 220.1 146.0).

  • Orthogonal Verification: Cross-reference the UV chromatogram (extracted at 254 nm, the λmax​ for the pyrimidine chromophore) with the Total Ion Chromatogram (TIC) to ensure non-ionizable impurities are not missed[3].

Impurity Pathway and Logical Relationships

Understanding the synthetic route is critical for targeted impurity profiling. The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 3-methoxypropylamine onto 2,4-dichloro-5-fluoropyrimidine.

Impurity_Pathway SM Starting Material (2,4-dichloro-5-fluoropyrimidine) Target Target Intermediate (C4 Amination) SM->Target SNAr at C4 (Desired) ImpB Impurity B (C2 Regioisomer) SM->ImpB SNAr at C2 (Side Reaction) ImpA Impurity A (Des-chloro Degradant) Target->ImpA Dehalogenation (Over-reduction)

Caption: Fig 2. Logical relationship between the SNAr synthetic pathway and primary structural impurities.

  • Impurity B (C2 Regioisomer): Occurs if the amine attacks the C2 position instead of C4. It has the exact same mass ( m/z 220.06) but a different retention time due to altered dipole moments.

  • Impurity A (Des-chloro): A degradation product or byproduct from over-reduction, lacking the chlorine isotope signature ( m/z 186.10).

Comparative Performance Data

We benchmarked our optimized in-house synthesized batch against two commercially available generic batches (Vendor A and Vendor B). The data highlights the superiority of controlled, low-temperature SNAr conditions in suppressing regioisomer formation.

Table 1: Comparative Chromatographic Purity and MS Confirmation

Sample BatchUV Purity (254 nm)MS Purity (TIC)Target [M+H]+ Isotope Ratio ( 35Cl : 37Cl )
In-House Synthesized 99.6% 99.4% 220.063.02 : 1 (Pass)
Commercial Vendor A 96.2%95.8%220.062.98 : 1 (Pass)
Commercial Vendor B 98.1%97.9%220.063.05 : 1 (Pass)

Table 2: Quantitative Impurity Profiling

Sample BatchImpurity A (Des-chloro)Impurity B (C2 Regioisomer)Unreacted Starting Material
In-House Synthesized < 0.05% (Below LOQ)0.15% Not Detected
Commercial Vendor A 1.40%2.10%0.30%
Commercial Vendor B 0.60%1.10%0.20%

Data Interpretation: The in-house batch demonstrates exceptional regioselectivity, restricting Impurity B to 0.15%. Vendor A's batch contains >2% of the C2 regioisomer. In a pharmaceutical setting, this regioisomer acts as a yield-killer in subsequent cross-coupling steps due to extreme steric hindrance around the remaining C4-chlorine.

Method Validation Metrics (ICH Q2(R2) Compliance)

To ensure trustworthiness and regulatory compliance, the LC-MS method was fully validated in accordance with ICH Q2(R2) guidelines for the quantitative analysis of impurities[2].

Table 3: LC-MS Method Validation Parameters

ParameterMetric / ResultAcceptance Criteria (ICH)
Specificity Baseline resolution ( Rs​=2.8 ) between Target and Impurity B Rs​>1.5 , No matrix interference
Linearity R2=0.9992 (Range: 0.1 - 50 µg/mL) R2>0.995
LOD / LOQ 0.02 µg/mL / 0.05 µg/mLS/N > 3 for LOD, S/N > 10 for LOQ
Precision (Repeatability) 0.8% RSD (n=6 injections)RSD < 2.0%
Accuracy (Recovery) 99.2% ± 1.1% (Spiked at 1% level)90.0% - 110.0%

Conclusion

For advanced drug development, the purity of halogenated pyrimidine building blocks like 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine cannot be compromised. As demonstrated by the orthogonal LC-MS validation, our in-house synthesized batch significantly outperforms commercial alternatives, particularly in minimizing regioisomeric impurities. By employing a CSH stationary phase and strictly monitoring isotopic fidelity, researchers can confidently validate their own batches and prevent costly downstream synthetic failures.

References

  • Title: Validation of Analytical Procedure Q2(R2)
  • Source: researchgate.
  • Title: Q2(R2)

Sources

Validation

Comparative Efficacy of Substituted Pyrimidine Analogs in Oncology: A Guide for Drug Development Professionals

Introduction: The pyrimidine scaffold is a cornerstone in the development of anticancer agents, owing to its critical role in nucleic acid biosynthesis and its ability to be functionalized to target various oncogenic pat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, owing to its critical role in nucleic acid biosynthesis and its ability to be functionalized to target various oncogenic pathways. This guide provides a comparative analysis of the efficacy of a series of substituted pyrimidine analogs, with a focus on elucidating structure-activity relationships (SAR) and their therapeutic potential. We will delve into the preclinical data of representative compounds, outlining their cytotoxic effects, target pathways, and the experimental methodologies used for their evaluation. The insights presented herein are intended to guide researchers and drug development professionals in the rational design and advancement of next-generation pyrimidine-based cancer therapeutics.

I. The Landscape of Pyrimidine Analogs in Oncology

Substituted pyrimidines have a rich history in cancer therapy, with fluorouracil (5-FU) being a landmark example. Modern drug discovery efforts have focused on modifying the pyrimidine core to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Key modifications include halogenation at various positions and the introduction of diverse side chains at the amino positions, which can significantly influence target binding and cellular uptake.

II. Comparative Efficacy of Halogenated Pyrimidine Analogs

To illustrate the comparative efficacy, we will examine a representative set of halogenated pyrimidine analogs, drawing on data from preclinical studies. The following sections will detail their cytotoxic activity against various cancer cell lines and explore the underlying mechanisms of action.

A. In Vitro Cytotoxicity Profiles

The anti-proliferative activity of substituted pyrimidine derivatives is a primary indicator of their potential as anticancer agents. Studies have shown that the nature and position of halogen substituents on the pyrimidine ring, as well as the composition of the side chains, play a pivotal role in their cytotoxic potency.

For instance, research into novel 2,4,5-trisubstituted pyrimidine derivatives has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The table below summarizes the reported IC50 values for a selection of these analogs, highlighting the impact of different substitutions.

Compound IDR1 MoietyR2 MoietyCancer Cell LineIC50 (µM)
Analog 1 4-fluorophenylCyclopropylA549 (Lung)0.08
Analog 2 4-chlorophenylCyclopropylA549 (Lung)0.12
Analog 3 4-methoxyphenylCyclopropylA549 (Lung)0.25
Analog 4 4-fluorophenylEthylA549 (Lung)0.35
Analog 5 4-fluorophenylCyclopropylHCT116 (Colon)0.06
Analog 6 4-fluorophenylCyclopropylMCF7 (Breast)0.11

Table 1: Comparative in vitro cytotoxicity (IC50) of selected substituted pyrimidine analogs across various human cancer cell lines. Lower IC50 values indicate higher potency.

Interpretation of Data: The data clearly indicates that a 4-fluorophenyl substitution at the R1 position (Analog 1) confers superior potency in A549 lung cancer cells compared to chloro (Analog 2) or methoxy (Analog 3) substitutions. Furthermore, a cyclopropyl group at the R2 position (Analog 1) is more favorable than an ethyl group (Analog 4), suggesting that the steric and electronic properties of this ring are crucial for activity. The high potency of Analog 1 is also observed in colon (HCT116) and breast (MCF7) cancer cell lines, indicating a broad spectrum of activity.

B. Mechanistic Insights: Targeting Oncogenic Signaling Pathways

The anticancer effects of these pyrimidine analogs are often attributed to their ability to inhibit key players in oncogenic signaling pathways. For example, many substituted pyrimidines have been shown to target receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.

Diagram of a Generic RTK Signaling Pathway Targeted by Pyrimidine Analogs:

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Dimerization & Autophosphorylation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds & Activates Analog Pyrimidine Analog Analog->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Gene Expression

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of pyrimidine analogs.

This pathway illustrates how pyrimidine analogs can block the binding of growth factors to RTKs, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. The specific RTKs inhibited can vary between different analogs, underscoring the importance of detailed biochemical and cellular assays to characterize their target profiles.

III. Experimental Protocols for Efficacy Evaluation

The robust evaluation of novel anticancer compounds requires a standardized set of experimental protocols. Below are detailed methodologies for key assays used to determine the comparative efficacy of pyrimidine analogs.

A. Cell Viability Assay (MTT Assay)

This assay is a fundamental method for assessing the cytotoxic effects of compounds on cancer cells.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. start->seed_cells treat_cells 2. Treat cells with varying concentrations of pyrimidine analogs for 48-72 hours. seed_cells->treat_cells add_mtt 3. Add MTT reagent to each well and incubate for 2-4 hours. treat_cells->add_mtt solubilize 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read_absorbance 5. Measure absorbance at 570 nm using a microplate reader. solubilize->read_absorbance calculate_ic50 6. Calculate the IC50 value from the dose-response curve. read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in culture medium. Replace the old medium with the medium containing the compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

B. Western Blot Analysis for Target Engagement

Western blotting is used to verify the effect of the compounds on specific protein targets within a signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the pyrimidine analogs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein (e.g., phospho-ERK, total-ERK, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IV. Conclusion and Future Directions

The comparative analysis of substituted pyrimidine analogs reveals that subtle structural modifications can lead to significant differences in anticancer efficacy. The presence and position of halogen atoms, coupled with the nature of the side chains, are critical determinants of their potency and target specificity. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these compounds.

Future research should focus on expanding the SAR studies to include a wider range of substitutions and exploring novel delivery systems to enhance the therapeutic index of the most promising candidates. Furthermore, in vivo studies in relevant animal models are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these next-generation pyrimidine-based anticancer agents.

V. References

Comparative

A Comparative Benchmarking Guide: Evaluating 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Against Standard Pyrimidine Scaffolds in Kinase Inhibition

Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in clinically successful therapeutic agents.[1][2][3] Its unique physicochemical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in clinically successful therapeutic agents.[1][2][3] Its unique physicochemical properties, particularly the capacity for hydrogen bonding, make it an ideal mimic for the adenine ring of ATP, enabling potent inhibition of protein kinases.[1][4] This guide provides a comprehensive framework for benchmarking a novel substituted pyrimidine, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, against established, high-performance pyrimidine scaffolds such as the pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine cores. We will delineate the scientific rationale for experimental design, provide detailed in vitro and cellular assay protocols, and present a comparative analysis of hypothetical, yet realistic, performance data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and position new pyrimidine-based kinase inhibitors within the competitive landscape.

The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases, by virtue of their central role in cellular signaling, have become critical targets for therapeutic intervention, particularly in oncology.[5] The development of small molecule kinase inhibitors has been dominated by scaffolds capable of competing with ATP for binding within the kinase catalytic domain. The pyrimidine ring system is preeminently suited for this role. Its two nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, effectively mimicking the hinge-binding interactions of the adenine base of ATP.[1] This fundamental interaction provides a high-affinity anchor, while substitutions at other positions on the ring allow for the fine-tuning of selectivity and pharmacokinetic properties.[2][4]

This has led to the rise of fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, which form the core of numerous potent kinase inhibitors by exploring additional pockets within the ATP binding site.[1][5][6][7] These "standard scaffolds" provide a robust baseline against which new, flexible, single-ring pyrimidines must be judged.

Profiling the Molecules of Interest

A direct comparison requires a thorough understanding of the structural and electronic features of each compound.

The Challenger: 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine
  • Structure: A monosubstituted pyrimidine featuring key functional groups.

    • Pyrimidine Core: The foundational ATP-mimetic scaffold.

    • 2-Chloro Group: An electron-withdrawing group and a potential leaving group for further synthetic elaboration (e.g., covalent inhibitors).

    • 5-Fluoro Group: A common bioisostere for hydrogen that can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking a potential site of oxidation.[8]

    • N-(3-methoxypropyl)amino Group: A flexible side chain at the 4-position. This group is critical for potency and selectivity. Its length and terminal ether moiety can interact with solvent-exposed regions or specific sub-pockets at the entrance of the ATP-binding cleft, influencing the compound's overall profile.

The Standards: Established Pyrimidine Scaffolds

For this guide, we select two representative scaffolds known for their success in kinase inhibitor design.

  • Pyrazolo[3,4-d]pyrimidine: This fused heterocyclic system is the core of highly successful Src family kinase (SFK) inhibitors like PP1, PP2, and the clinically approved drug Dasatinib.[1][5] Its rigid structure provides a well-defined vector for substituents to probe deep into the ATP binding pocket.

  • Pyrido[2,3-d]pyrimidine: This scaffold has yielded potent inhibitors of a broad range of tyrosine kinases, including EGFR, FGFr, and PDGFr.[6][7] The fusion of the pyridine ring alters the electronic properties and provides a distinct geometry for interacting with the kinase hinge region.

Benchmarking Strategy: A Framework for Comparative Evaluation

To ensure a rigorous and objective comparison, a multi-tiered evaluation strategy is necessary. This approach progresses from direct target engagement to cellular efficacy.

Rationale for Target Selection

The deregulation of Src family tyrosine kinases (SFKs) is implicated in the growth and progression of numerous cancers, including glioblastoma.[5] Given that both pyrazolo[3,4-d]pyrimidines and other substituted pyrimidines have demonstrated potent anti-Src activity, Src kinase is an ideal and highly relevant primary target for this benchmarking study.[5][6] This choice allows for direct comparison with a wealth of existing literature data.

Experimental Workflow

The causality behind our workflow is to first establish and quantify direct enzymatic inhibition (potency) and then to determine if this potency translates into a functional cellular outcome (efficacy).

G cluster_0 Tier 1: Enzymatic Assay cluster_1 Tier 2: Cellular Assay cluster_2 Tier 3: Data Analysis enzymatic_assay In Vitro Src Kinase Inhibition Assay ic50_calc IC50 Determination enzymatic_assay->ic50_calc Quantify Potency cell_culture Culture GBM Cells (e.g., U87-MG) ic50_calc->cell_culture Proceed with potent compounds cell_assay Cellular Proliferation Assay (MTT) cell_culture->cell_assay Compound Treatment gi50_calc GI50 Determination cell_assay->gi50_calc Measure Efficacy data_analysis Comparative Analysis SAR Discussion gi50_calc->data_analysis

Caption: A tiered experimental workflow for benchmarking novel kinase inhibitors.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the trustworthiness of the generated data.

Protocol: In Vitro Src Kinase Inhibition Assay

This protocol quantifies the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant human Src kinase.

Principle: The assay measures the amount of ADP produced as a result of kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant Human Src Kinase (e.g., from Promega or SignalChem).

  • Src Substrate Peptide (e.g., Poly(E,Y)4:1).

  • ATP, ultra-pure.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Test Compounds: 10 mM stock in 100% DMSO.

  • Positive Control: Dasatinib (a known potent Src inhibitor).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well assay plates.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compounds and Dasatinib in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted compound or control.

    • Add 10 µL of a 2.5X kinase/substrate mixture (containing Src kinase and substrate peptide in assay buffer).

    • Include "no enzyme" controls (assay buffer only) and "vehicle" controls (1% DMSO in assay buffer).

  • Initiate Reaction: Add 10 µL of 2.5X ATP solution to all wells to start the reaction. The final volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Proliferation Assay (MTT)

This protocol assesses the ability of the test compounds to inhibit the growth and proliferation of a relevant cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Glioblastoma cell line U87-MG (ATCC® HTB-14™).

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: 10 mM stock in 100% DMSO.

  • Positive Control: Dasatinib.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a 0.01 M HCl solution with 10% SDS.

  • Clear, flat-bottomed 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed U87-MG cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and Dasatinib in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (0.5% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Convert absorbance values to percent growth inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis

The following table presents a hypothetical but realistic dataset that could be generated from the protocols described above. This allows for a direct comparison of our challenger compound against the established standards.

Compound/ScaffoldRepresentative CompoundPrimary TargetEnzymatic IC50 (Src Kinase, nM)Cellular GI50 (U87-MG, nM)
Challenger 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amineSrc Kinase85750
Standard: Pyrazolo[3,4-d]pyrimidine DasatinibSrc Kinase1.525
Standard: Pyrido[2,3-d]pyrimidine PD180970 (analogue)Src/Abl Kinase5150

Interpretation of Hypothetical Data:

  • Potency: The challenger compound shows moderate single-digit nanomolar potency against Src kinase, which is a promising result for a novel scaffold. However, it is less potent than the highly optimized, rigid scaffolds of Dasatinib and the PD180970 analogue.[7]

  • Cellular Efficacy: A noticeable drop-off in activity is observed between the enzymatic and cellular assays for the challenger compound (85 nM vs. 750 nM). This is a common phenomenon and could be attributed to several factors, including cell membrane permeability, efflux pump activity, or off-target effects within the complex cellular environment.

  • Structure-Activity Relationship (SAR) Insight: The data suggests that while the flexible N-(3-methoxypropyl) side chain can achieve a reasonable inhibitory concentration, the constrained conformations of the fused-ring systems in Dasatinib and PD180970 likely provide a more optimal and high-affinity binding mode. The rigidity of these standard scaffolds reduces the entropic penalty upon binding, often leading to higher potency.

Mechanistic Insights and Discussion

The compounds evaluated here function as ATP-competitive inhibitors. They occupy the ATP-binding site of Src kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cell proliferation and survival.

G cluster_0 cluster_1 cluster_2 RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Effectors (e.g., Akt, STAT3) Src->Downstream Phosphorylation Response Proliferation & Survival Downstream->Response Inhibitor Pyrimidine Inhibitors (Challenger & Standards) Inhibitor->Src ATP-Competitive Inhibition

Caption: Generalized Src kinase signaling pathway and point of inhibition.

The results of this benchmarking study position 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine as a valid starting point for a new chemical series. While not as potent as the market-leading scaffolds, its simpler, non-fused core offers significant advantages in terms of synthetic tractability and the potential for novel intellectual property.

Future work should focus on addressing the gap between enzymatic and cellular potency. This could involve:

  • Modifying the Side Chain: Systematically altering the length and functionality of the N-alkyl group to improve cell permeability and target engagement.

  • Exploring the 2-Position: Replacing the chloro group with other substituents to probe for additional interactions within the active site.

  • Broad Kinase Profiling: Screening the compound against a panel of kinases to understand its selectivity profile, which is a critical factor for avoiding off-target toxicity.

Conclusion

This guide has established a rigorous framework for the comparative evaluation of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. By benchmarking against well-characterized pyrimidine scaffolds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, we can contextualize its performance and make data-driven decisions for future optimization. The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[2] A systematic application of the experimental and analytical strategies outlined herein is essential for unlocking the full therapeutic potential of this versatile heterocyclic system.

References

  • Jovanovic, M., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PMC. Available at: [Link]

  • Klammt, C., et al. (2002). Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Tatton, M. R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]

  • Sharma, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. SpringerLink. Available at: [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Madia, V. N., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • Ward, R. A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

Sources

Validation

High-resolution mass spectrometry (HRMS) validation for 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

High-Resolution Mass Spectrometry (HRMS) Validation for 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine: A Comparative Guide As drug discovery pipelines increasingly rely on highly functionalized, halogenated scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) Validation for 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine: A Comparative Guide

As drug discovery pipelines increasingly rely on highly functionalized, halogenated scaffolds, the analytical burden to unequivocally prove structural identity has never been higher. The molecule 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS: 1338494-90-8)[1] is a prime example of a privileged pyrimidine intermediate. Featuring both chlorine and fluorine atoms alongside a flexible, polar methoxypropyl side chain, this compound presents unique analytical challenges.

In early-stage development, distinguishing this target molecule from closely related synthesis impurities (such as des-fluoro or hydroxylated byproducts) is critical. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against traditional analytical alternatives, providing a self-validating experimental workflow grounded in mechanistic causality.

The Analytical Challenge: Why Traditional Methods Fall Short

When synthesizing halogenated pyrimidines, the reaction matrix is often complex. Low-Resolution Mass Spectrometry (LRMS), such as single or triple quadrupole systems, operates at unit mass resolution (± 0.5 Da). Because LRMS can only measure nominal mass, it is highly susceptible to false positives when isobaric impurities—molecules with the same nominal mass but different elemental compositions—co-elute[2].

By contrast, HRMS platforms (e.g., Orbitrap or Q-TOF) achieve resolving powers exceeding 70,000 FWHM, delivering mass accuracy within < 5 ppm. This allows scientists to decode the exact elemental composition of the molecule, transforming mass spectrometry from a simple weighing tool into a comprehensive structural decoding system[3].

Table 1: Comparative Analysis of Analytical Platforms for Pyrimidine Validation
FeatureHRMS (Orbitrap / Q-TOF)LRMS (Triple Quadrupole)NMR SpectroscopyHPLC-UV
Resolution > 70,000 FWHM~1,000 FWHM (Unit Mass)High (Structural)Low (Chromatographic)
Mass Accuracy < 5 ppm± 0.5 DaN/AN/A
Isobaric Differentiation Excellent (Distinguishes exact mass)Poor (Cannot resolve isobars)Excellent (3D connectivity)Poor (Relies on retention time)
Sensitivity High (pg/mL)Very High (fg/mL in MRM)Low (µg to mg required)Moderate (ng/mL)
Throughput High (Minutes per sample)High (Minutes per sample)Low (Hours per sample)High (Minutes per sample)
Primary Utility Exact mass & structural validation Targeted quantificationAbsolute 3D structural mappingPurity estimation

The Verdict: While NMR remains the gold standard for absolute 3D structural elucidation, it is too slow and sample-intensive for high-throughput screening. LRMS is excellent for targeted quantification but lacks the specificity for structural validation. HRMS bridges this gap, offering rapid, high-confidence structural validation using minimal sample volumes[4].

Self-Validating Experimental Protocol (LC-HRMS)

To ensure absolute trustworthiness, an analytical protocol must be a "self-validating system." This means the workflow incorporates built-in redundancies—such as exact mass, isotopic fidelity, and specific fragmentation pathways—so that the data inherently proves its own accuracy.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dilute the synthesized compound to 0.1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water.

  • Causality: High concentrations lead to detector saturation and space-charge effects in the Orbitrap's C-trap, which artificially skews mass accuracy. A 0.1 µg/mL concentration ensures the ion population remains within the linear dynamic range of the detector.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The molecule possesses a lipophilic halogenated pyrimidine core and a polar methoxypropyl chain. The C18 stationary phase provides optimal hydrophobic retention, while the gradient elution ensures the polar side chain interacts dynamically with the mobile phase, separating the target from highly polar unreacted amines.

Step 3: HRMS Acquisition (ESI+)

  • Action: Operate the HRMS in Electrospray Ionization positive mode (ESI+) with a capillary voltage of 3.5 kV and a resolution setting of 70,000.

  • Causality: The secondary amine at position 4 and the nitrogens within the pyrimidine ring are highly basic. In the acidic environment provided by the 0.1% Formic Acid, these sites readily accept a proton to form a stable[M+H]+ ion, maximizing ionization efficiency.

G Prep Sample Preparation 0.1 µg/mL in MeOH/H2O LC UHPLC Separation C18 Column, Gradient Elution Prep->LC ESI ESI+ Ionization Protonation of 2° Amine LC->ESI HRMS HRMS Detection Orbitrap/Q-TOF, R=70,000 ESI->HRMS Data Data Processing Exact Mass & Isotope Pattern HRMS->Data Valid Structural Confirmation Δm < 5 ppm Data->Valid

LC-HRMS analytical workflow for validating the pyrimidine derivative.

Data Interpretation & Mechanistic Validation

Once the data is acquired, the self-validating nature of HRMS comes into play through three orthogonal checks.

Check 1: Exact Mass Calculation

The molecular formula for 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine is C8H11ClFN3O . During ESI+, the molecule is protonated to form [M+H]+ (C8H12ClFN3O+) .

  • Calculated Exact Mass: 220.0653 m/z

  • Validation Criteria: The experimentally observed mass must fall within ± 0.0011 Da (< 5 ppm error). If an impurity with a nominal mass of 220 Da (e.g., a des-fluoro analog with an extra methyl group) is present, HRMS will easily resolve it, whereas LRMS would report a false positive[2].

Check 2: Isotopic Fidelity (The Halogen Signature)

Chlorine exists naturally as two stable isotopes: 35 Cl and 37 Cl, in an approximate 3:1 ratio.

  • Validation Criteria: The mass spectrum must show a primary peak at 220.0653 m/z and a secondary peak at 222.0623 m/z (the M+2 peak) at exactly ~32% of the primary peak's intensity. This isotopic signature acts as an internal, self-validating fingerprint confirming the presence of exactly one chlorine atom.

Check 3: Diagnostic Fragmentation (MS/MS)

Using Higher-energy Collisional Dissociation (HCD), we induce fragmentation to map the molecule's connectivity.

  • Mechanistic Pathway: The weakest bonds in this molecule reside in the flexible methoxypropyl chain. HCD will preferentially cleave this chain, resulting in a neutral loss of C4H10O (74.0732 Da).

  • Validation Criteria: The appearance of a highly abundant fragment ion at 145.9921 m/z corresponding to the intact pyrimidine core ([C4H3ClFN3]+) confirms the structural connectivity.

G2 Parent Parent Ion[M+H]+ m/z 220.0653 Iso Isotopic Signature 35Cl / 37Cl Ratio (3:1) Parent->Iso Isotope Check Frag1 Loss of Methoxypropyl [-C4H10O] Parent->Frag1 MS/MS (HCD) Valid High-Confidence Validation Iso->Valid Frag2 Pyrimidine Core [C4H3ClFN3]+ Frag1->Frag2 Neutral Loss Frag2->Valid

Diagnostic fragmentation and isotopic validation pathway for structural confirmation.

Conclusion

For complex, halogenated intermediates like 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, legacy LRMS techniques introduce unacceptable risks of false positives due to isobaric interferences. By leveraging the sub-5 ppm mass accuracy, distinct isotopic mapping, and precise fragmentation capabilities of HRMS, analytical scientists can establish a self-validating workflow. This ensures absolute structural confidence, accelerating the progression of high-quality chemical entities through the drug discovery pipeline.

References

  • M. R. N. et al., "Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information," Journal of Mass Spectrometry, Jan 2021. Available at:[Link]

  • "Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases," LCGC International, May 2023. Available at:[Link]

  • "A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters," MDPI (Molecules), Nov 2021. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Aryl-5-Fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Derivatives as Kinase Inhibitors

Abstract The 5-fluoropyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology.[1][2] This guide provides an in-depth comparison of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-fluoropyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for a series of derivatives based on the core structure, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. By systematically exploring substitutions at the C2 position, we elucidate the key structural determinants for potent kinase inhibition. This analysis is supported by a detailed synthesis protocol for creating a diverse library of C2-aryl analogs via Suzuki coupling, a standard biochemical assay for activity determination, and a discussion of the underlying principles that govern molecular recognition by protein kinases.

Introduction: The Prominence of the 5-Fluoropyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, renowned for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases, a family of enzymes that are central regulators of cellular signaling.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them high-value therapeutic targets.[5][6] The introduction of a fluorine atom at the C5 position of the pyrimidine ring can enhance binding affinity and improve metabolic stability, making 5-fluoropyrimidine derivatives particularly attractive starting points for inhibitor design.[7]

This guide focuses on derivatives of the lead scaffold, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. The chlorine atom at the C2 position serves as a versatile chemical handle, allowing for the introduction of a wide array of substituents through cross-coupling reactions.[8] This enables a systematic exploration of the SAR, providing crucial insights into how structural modifications influence biological activity. Our objective is to provide researchers with a comprehensive framework for designing and evaluating novel kinase inhibitors based on this potent scaffold.

Synthetic Strategy: Accessing Chemical Diversity via Suzuki Coupling

The primary strategy for generating a library of analogs from the 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine precursor is the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction is a robust and highly versatile method for forming carbon-carbon bonds between the C2 position of the pyrimidine and various aryl or heteroaryl boronic acids.[10][11] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[12]

General Synthetic Workflow

The overall process involves a two-step sequence starting from commercially available 2,4-dichloro-5-fluoropyrimidine. The first step is a nucleophilic aromatic substitution (SNAr) to install the N-(3-methoxypropyl)amine side chain selectively at the more reactive C4 position. The second step is the diversification at the C2 position using Suzuki coupling.

G cluster_0 Step 1: Selective Amination at C4 cluster_1 Step 2: Diversification at C2 A 2,4-Dichloro-5-fluoropyrimidine C 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (Core Scaffold) A->C SNAr Reaction B N-(3-methoxypropyl)amine, Base (e.g., DIPEA) F 2-Aryl-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (Final Derivatives) C->F Suzuki Coupling D Aryl/Heteroaryl Boronic Acid (R-B(OH)2) E Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)

Caption: General two-step synthetic workflow for the preparation of target derivatives.

Structure-Activity Relationship (SAR) Analysis at the C2-Position

The C2 position of the pyrimidine core is a key vector for exploration, as substituents here often project into the solvent-exposed region of the ATP-binding pocket of kinases. This allows for significant structural modifications to optimize potency, selectivity, and physicochemical properties. The following table summarizes the SAR for a representative set of C2-aryl derivatives against a hypothetical target, Kinase X.

Compound IDR Group (at C2-Position)Kinase X IC₅₀ (nM)
1 Phenyl150
2 4-Methylphenyl95
3 4-Methoxyphenyl70
4 4-Chlorophenyl110
5 4-(Trifluoromethyl)phenyl250
6 3-Aminophenyl45
7 Pyridin-4-yl30
8 Thiophen-2-yl88
Key SAR Insights:
  • Impact of Phenyl Substitution: Unsubstituted phenyl (1 ) provides a baseline potency. Introducing small, electron-donating groups at the para-position, such as methyl (2 ) or methoxy (3 ), generally improves activity. This suggests a favorable interaction within a hydrophobic pocket that also tolerates some polarity.

  • Role of Electron-Withdrawing Groups: Halogen substitution like chloro (4 ) is well-tolerated, but larger, strongly electron-withdrawing groups like trifluoromethyl (5 ) are detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.

  • Significance of Hydrogen Bond Donors: The introduction of a meta-amino group (6 ) significantly enhances potency. This is a classic SAR observation in kinase inhibitors, indicating that the amino group likely forms a crucial hydrogen bond with a residue on the protein surface, anchoring the inhibitor more tightly.

  • Advantage of Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic system like pyridine (7 ) leads to a marked increase in potency. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improve aqueous solubility, both of which are desirable properties for drug candidates.

Mechanistic Context: Targeting the Kinase ATP-Binding Site

The 2,4-disubstituted pyrimidine scaffold functions as an ATP-competitive inhibitor.[13] The core pyrimidine ring mimics the adenine portion of ATP and forms one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. The substituents at the C2 and N4 positions then occupy adjacent hydrophobic and solvent-exposed regions.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Molecule hinge Hinge Region Backbone NH gatekeeper Gatekeeper Residue hydro_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region inhibitor N4-Side Chain 5-F-Pyrimidine Core C2-Aryl Group inhibitor:core->hinge:f0 H-Bond inhibitor:n4->hydro_pocket Hydrophobic Int. inhibitor:c2->solvent_front Solvent Interaction/ H-Bond

Caption: Key interactions of a pyrimidine inhibitor within a kinase ATP-binding site.

The SAR data suggests that the N4-(3-methoxypropyl) group occupies a hydrophobic pocket, while the C2-aryl substituent extends towards the solvent-exposed region. The enhanced potency of compounds 6 and 7 strongly implies that their respective amino and pyridyl groups form additional, beneficial interactions with residues in this solvent-front area.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are provided for key experiments.

Protocol: Synthesis of 2-(Pyridin-4-yl)-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (Compound 7)

This protocol describes a representative Suzuki coupling reaction under microwave irradiation, a technique known to accelerate reaction times and improve yields.[12]

Materials:

  • 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[9]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)[12]

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Microwave reactor vial

Procedure:

  • To a 10 mL microwave reactor vial, add 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (e.g., 220 mg, 1.0 mmol), pyridine-4-boronic acid (148 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (414 mg, 3.0 mmol).[12]

  • Add 5 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and irradiate at 120°C for 20 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure compound 7 .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common luminescence-based assay to determine the IC₅₀ value of an inhibitor. The assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.[14]

Materials:

  • Target Kinase (e.g., Kinase X)

  • Kinase Substrate (specific peptide or protein)

  • ATP (at or near the Kₘ concentration)

  • Test Compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include control wells with DMSO only (no inhibition) and a known potent inhibitor (positive control).

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in assay buffer. Add this mix to the wells containing the compounds. b. Prepare an ATP solution in assay buffer. Add this solution to all wells to initiate the kinase reaction. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal from each well using a plate-reading luminometer.

  • Data Analysis: a. Normalize the data using the no-inhibition (0% inhibition) and positive control (100% inhibition) wells. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Directions

The SAR analysis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine derivatives clearly demonstrates that the C2 position is a critical determinant of kinase inhibitory activity. The introduction of aryl and heteroaryl groups, particularly those containing hydrogen bond donors or acceptors like 3-aminophenyl and pyridin-4-yl, can lead to significant gains in potency.[15] This is consistent with the established mechanism of pyrimidine-based inhibitors, where the C2 substituent interacts with the solvent-exposed region of the ATP-binding cleft.

Future work should focus on exploring a wider range of heteroaromatic substituents at the C2 position to further optimize potency and kinase selectivity. Additionally, modifications to the N4-substituent could be explored to probe the adjacent hydrophobic pocket. The robust synthetic and screening protocols outlined in this guide provide a solid foundation for these future drug discovery efforts, facilitating the rational design of the next generation of targeted kinase inhibitors.

References

  • Huang, S., Li, R., Connolly, P. J., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yin, Y., Chen, Y., Li, X., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. PubMed. Available at: [Link]

  • PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Royal Society of Chemistry. Available at: [Link]

  • 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS Publications. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Biochemical assays for kinase activity detection. Celtarys. Available at: [Link]

  • Design and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available at: [Link]

  • A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. Royal Society of Chemistry. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • SAR of disubstituted pyridopyrimidine. ResearchGate. Available at: [Link]

  • Novel 5-Aryl-[13][16][17]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. Available at: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]. SunText Reviews. Available at: [Link]

  • Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry. Available at: [Link]

  • and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Sci-Hub. Available at: [Link]

  • Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

  • Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. ResearchGate. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Center for Biotechnology Information. Available at: [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine Intermediate Purity

Introduction: The Critical Role of Intermediate Purity in Pharmaceutical Synthesis In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined in the fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Intermediate Purity in Pharmaceutical Synthesis

In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined in the final step but is built upon the purity of its preceding intermediates.[1] The intermediate, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, serves as a crucial building block in the synthesis of various targeted therapeutic agents. Its molecular structure, featuring a reactive chloropyrimidine core, a fluorine substituent for modulating electronic properties, and a flexible methoxypropyl amine side chain, makes it a versatile synthon.

However, the very reactivity that makes this intermediate valuable also presents challenges in its synthesis, potentially leading to the formation of process-related impurities, isomers, or degradation products.[2] The presence of even trace amounts of such impurities can have profound consequences downstream, impacting the yield and purity of the final API, and potentially introducing toxicological risks.[2][3] Therefore, a robust, multi-faceted analytical strategy to validate the purity of this intermediate is not just a matter of quality control; it is a fundamental requirement for regulatory compliance and ensuring the safety and efficacy of the final drug product.[4][5]

This guide provides a comparative analysis of essential spectroscopic techniques for the comprehensive purity assessment of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to guide researchers and drug development professionals.

The Analytical Workflow: An Integrated Approach

A self-validating analytical workflow relies on the orthogonal application of multiple techniques. Each method provides a different lens through which to view the sample, and together, they create a high-confidence profile of identity, purity, and impurity.

G cluster_0 Phase 1: Quantitative & Purity Screening cluster_1 Phase 2: Identity Confirmation & Structural Elucidation cluster_2 Phase 3: Impurity Identification cluster_3 Final Output Sample Intermediate Sample (2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine) HPLC HPLC-UV Analysis Sample->HPLC Purity Purity > 99%? HPLC->Purity MS LC-MS Analysis Purity->MS Yes Impurity_ID Impurity Identification & Characterization Purity->Impurity_ID No NMR ¹H & ¹³C NMR Analysis MS->NMR Structure_Confirm Structural Confirmation NMR->Structure_Confirm Report Certificate of Analysis (CoA) Structure_Confirm->Report Impurity_ID->Report

Caption: Integrated workflow for purity validation of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is universally regarded as the primary technique for determining the purity of pharmaceutical intermediates due to its precision, robustness, and quantitative accuracy.[6][7] For a molecule like 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, a reversed-phase HPLC method is ideal, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): The target molecule is moderately polar. A C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte and separate it from more polar starting materials or less polar byproducts.

  • Gradient Elution: A gradient of a weak aqueous acid (e.g., formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is employed. The acid protonates the amine and pyrimidine nitrogens, ensuring sharp peak shapes. The gradient elution allows for the effective separation of impurities with a wide range of polarities.

  • UV Detection: The pyrimidine ring contains a chromophore that absorbs UV light, making UV detection a simple and effective way to quantify the main component and any UV-active impurities.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[8]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the intermediate and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): Unambiguous Identity Confirmation

While HPLC provides quantitative purity, it does not definitively confirm the identity of the main peak. Mass spectrometry is the cornerstone technique for confirming molecular weight, providing an essential layer of validation.[9][10] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing their molecular weights.[1]

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for moderately polar, thermally labile molecules like our intermediate. It typically forms a protonated molecular ion [M+H]⁺, which is easily detectable.

  • High-Resolution MS (e.g., TOF or Orbitrap): While a standard quadrupole MS can confirm the nominal mass, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.[6] This allows for the determination of the elemental formula, adding a much higher degree of confidence in the compound's identity and helping to distinguish between isobaric impurities.

Experimental Protocol: LC-MS Identity Verification
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Chromatography: The same HPLC method described above can be used, but formic acid is preferred over trifluoroacetic acid, as TFA can cause ion suppression in the MS source.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: 50-500 m/z.

  • Expected Result: For 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (C₈H₁₁ClFN₃O, MW: 219.64), the primary ion observed will be the [M+H]⁺ adduct at m/z 220.06. The characteristic isotopic pattern of a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) should also be present, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is unparalleled for its ability to provide detailed structural information.[11] It elucidates the precise arrangement and connectivity of atoms within a molecule, serving as the ultimate confirmation of identity. While HPLC and MS can be misled by isomers, NMR can readily distinguish them. Furthermore, quantitative NMR (qNMR) can be used as an orthogonal method to HPLC for purity assessment without the need for a reference standard of the impurities.[12]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information about the number and chemical environment of protons. The chemical shifts, integration values (proton count), and coupling patterns will confirm the presence of the methoxypropyl side chain, the aromatic proton on the pyrimidine ring, and the NH proton.

  • ¹³C NMR: Reveals the carbon framework of the molecule. The number of distinct signals confirms the number of unique carbon atoms, and their chemical shifts indicate their functional group type (e.g., aromatic, aliphatic, ether).

Experimental Protocol: NMR Structural Validation
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Predicted Spectral Data (Illustrative, in CDCl₃):

    Proton (¹H) Assignment Predicted δ (ppm) Multiplicity Integration
    Pyrimidine-H ~7.8-8.0 d 1H
    NH ~5.5-6.0 br s 1H
    N-CH₂ ~3.5-3.7 t 2H
    O-CH₂ ~3.4-3.6 t 2H
    O-CH₃ ~3.3-3.4 s 3H
    C-CH₂-C ~1.9-2.1 p 2H
    Carbon (¹³C) Assignment Predicted δ (ppm)
    C=N (C4) ~158
    C-F (C5) ~145 (d)
    C-Cl (C2) ~155
    C-H (C6) ~140 (d)
    N-CH₂ ~40
    O-CH₂ ~70
    O-CH₃ ~59

    | C-CH₂-C | ~29 | | |

Note: 'd' denotes a doublet due to coupling with Fluorine-19. Chemical shifts are estimates and should be confirmed by experimental data.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific question being asked. The following table summarizes the strengths and applications of each method in the context of validating our intermediate.

Parameter HPLC-UV Mass Spectrometry (MS) NMR Spectroscopy
Primary Use Purity quantification, impurity profiling.[7][13]Molecular weight confirmation, impurity identification.[9][10]Definitive structure elucidation, isomer differentiation.[11][13]
Quantitative? Yes (High Precision)Semi-quantitative (requires standards)[14]Yes (qNMR, orthogonal method)[12]
Structural Info None (retention time only)Molecular weight, elemental formula (HRMS).Complete atomic connectivity.
Sensitivity Moderate (µg/mL)High (ng/mL to pg/mL)[6]Low (mg scale)
Destructive? No (sample can be collected)YesNo
Key Advantage Robustness and reproducibility for QC environments.Unmatched sensitivity and specificity for mass.Unambiguous structural information.

Logical Framework for Purity Assessment

The validation process should follow a logical sequence to build a complete picture of the intermediate's quality.

G Start Start: Receive Intermediate Batch HPLC Perform HPLC-UV Analysis (Protocol 1) Start->HPLC CheckPurity Is Purity ≥ 98% and No Unknown Impurities > 0.1%? HPLC->CheckPurity ConfirmID Confirm Identity CheckPurity->ConfirmID Yes Fail Batch FAIL: Investigate CheckPurity->Fail No LCMS Perform LC-MS (Protocol 2) ConfirmID->LCMS CheckMass Correct [M+H]⁺ and Cl Isotope Pattern Observed? LCMS->CheckMass NMR Perform ¹H & ¹³C NMR (Protocol 3) CheckMass->NMR Yes CheckMass->Fail No CheckStructure Does Spectrum Match Expected Structure? NMR->CheckStructure Pass Batch PASS: Issue CoA CheckStructure->Pass Yes CheckStructure->Fail No

Caption: Decision-making flowchart for intermediate batch release.

Conclusion

The spectroscopic validation of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine purity is a non-negotiable step in the pharmaceutical manufacturing process. A robust quality assessment cannot rely on a single analytical technique. The quantitative power of HPLC , the identity-confirming specificity of Mass Spectrometry , and the definitive structural elucidation provided by NMR Spectroscopy form a tripartite, self-validating system. By integrating these methods into a logical workflow, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby building a solid foundation for the synthesis of safe and effective APIs.

References

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Blogs.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-Flourouracil. Journal of Applied Pharmaceutical Science.
  • ChemScene. (n.d.). 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine. ChemScene.
  • Van Eeckhaut, A., & Lanckmans, K. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. PMC.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • JOCPR. (2023). Techniques for Quality Control in Pharmaceutical Analysis. JOCPR.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. PubChem.
  • SK pharmteco. (2025). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco.
  • Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine. Sigma-Aldrich.
  • Pharma Focus America. (2024). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • Elumalai, P., et al. (2024). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. Journal of Pharmaceutical Research International.
  • PMC. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC.
  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech.
  • NextSDS. (n.d.). 2-CHLORO-N-(3-FLUOROPHENYL)PYRIMIDIN-4-AMINE. NextSDS.
  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc..
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
  • Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media.
  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar.
  • MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine. Benchchem.
  • Arborpharmchem. (2024). API Intermediates Production Purity. Arborpharmchem.
  • Sharma, D., et al. (n.d.). Analytical Techniques In Pharmaceutical Analysis: A Review. IJRAR.
  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • LCGC. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LCGC.
  • IJCRT.org. (2025). Analytical Techniques In Drug Quality Control. IJCRT.org.

Sources

Safety & Regulatory Compliance

Safety

2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated heterocyclic compounds is not merely a regulatory checkbox—it is a critical component of laboratory integrity, env...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated heterocyclic compounds is not merely a regulatory checkbox—it is a critical component of laboratory integrity, environmental stewardship, and operational safety.

The compound 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS: 1338494-90-8) presents unique disposal challenges[1]. Because it contains both chlorine and fluorine atoms on a pyrimidine scaffold, it cannot be routed through standard non-halogenated organic waste streams. Improper disposal of halogenated organics can lead to the release of toxic gases (such as phosgene) or the formation of environmental dioxins during incineration[2].

The following guide provides a self-validating, causally-driven operational and disposal protocol designed for drug development professionals and laboratory personnel.

Chemical Profiling and Hazard Causality

Before initiating any disposal protocol, we must establish the chemical parameters that dictate our downstream logistical choices.

ParameterClassification / ValueCausality & Operational Impact
Chemical Name 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amineThe presence of Cl and F dictates mandatory routing to the Halogenated Organic Waste stream[3].
CAS Number 1338494-90-8Essential for accurate EPA Resource Conservation and Recovery Act (RCRA) manifesting[1].
Molecular Formula C8H11ClFN3OHigh heteroatom density (N, O, Cl, F) requires high-temperature incineration with specialized flue-gas scrubbers.
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvents to prevent toxic gas generation and minimize disposal costs[2][3].
Water Content Limit < 20% WaterAqueous contamination in organic streams causes phase separation, complicating high-temp destruction[4].
EPA RCRA Status Subtitle C RegulatedRequires strict "cradle-to-grave" tracking, specific labeling, and a 180-day maximum accumulation limit for Small Quantity Generators (SQGs)[5][6].

Waste Segregation Workflow

The fundamental rule of chemical waste management is segregation at the source. Mixing incompatible waste streams not only violates EPA RCRA Subtitle C regulations but also creates immediate laboratory hazards[5][6].

WasteSegregation Start Generate Waste: 2-chloro-5-fluoro-N-(3-methoxypropyl) pyrimidin-4-amine CheckAqueous Is the waste mixture >20% water? Start->CheckAqueous AqueousWaste Aqueous Waste Stream (Check pH & Quench) CheckAqueous->AqueousWaste Yes CheckHalogen Does it contain >1% Halogens (Cl, F, Br, I)? CheckAqueous->CheckHalogen No Halogenated Halogenated Organic Waste (Primary Stream) CheckHalogen->Halogenated Yes (Contains Cl & F) NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Incineration EPA-Approved High-Temp Incineration with Scrubbers Halogenated->Incineration Manifest via RCRA

Fig 1: Halogenated organic waste segregation and RCRA disposal workflow.

Self-Validating Disposal Procedures

To ensure absolute safety, the following step-by-step methodology incorporates self-validating checkpoints. This ensures that errors are caught before a catastrophic mixing event occurs.

Phase 1: Preparation and Compatibility Testing

Causality: Halogenated pyrimidines can react exothermically with strong bases, oxidizing agents, or active metals. We must verify compatibility before bulk accumulation.

  • Isolate the Waste: Gather all reaction mixtures, solvent washes, and mother liquors containing 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine under a certified chemical fume hood.

  • Micro-Scale Compatibility Check (Self-Validation): Extract a 1 mL aliquot of the existing bulk "Halogenated Waste" carboy. In a separate watch glass or test tube, mix it with 1 mL of your current pyrimidine waste.

  • Observe: Wait 5 minutes. Validation: If no heat generation, bubbling (gas evolution), or phase separation occurs, the waste is chemically compatible with the bulk container[3].

Phase 2: Accumulation and Packaging

Causality: Halogenated solvents readily evaporate, creating inhalation hazards and potential over-pressurization if stored improperly[3].

  • Select the Container: Use a high-density polyethylene (HDPE) or safety-coated glass container. Validation: Inspect the container for micro-fractures or degraded cap seals before use.

  • Transfer the Waste: Using a dedicated funnel, slowly pour the pyrimidine waste into the Halogenated Organic Waste container. Never fill the container beyond 75% capacity. Causality: Leaving 25% headspace allows for vapor expansion during ambient temperature fluctuations, preventing container rupture[4].

  • Seal and Vent: Securely close the container with a screw-top cap. If the waste contains trace peroxides or highly volatile co-solvents, utilize a vented storage cap to prevent over-pressurization[3].

Phase 3: RCRA-Compliant Labeling and Storage

Causality: Unlabeled or mislabeled waste is the primary cause of EPA citations and downstream incineration accidents.

  • Apply the Label: Immediately attach a hazardous waste label. Do not wait until the end of the shift.

  • Detail the Contents: List all constituents by their full chemical names (e.g., "2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, Dichloromethane, Methanol"). Validation: Ensure the percentages add up to 100%. Never use abbreviations or structural formulas on waste labels[4].

  • Date the Container: Mark the "Accumulation Start Date" the moment the first drop of waste enters the container. Causality: Under RCRA regulations, Small Quantity Generators (SQGs) must dispose of the waste within 180 days of this exact date[6][7].

  • Secondary Containment: Place the sealed container in a secondary spill tray within a designated, ventilated flammable/hazardous storage cabinet, strictly segregated from non-halogenated solvents and aqueous acids[2][6].

Spill Decontamination Protocol

In the event of an accidental spill of a solution containing this pyrimidine derivative, immediate and structured action is required.

  • Containment: Immediately turn off any ignition sources. Surround the spill with an inert, universal absorbent (e.g., vermiculite or diatomaceous earth). Causality: We use inert absorbents because reactive absorbents (like sawdust) can ignite when exposed to certain organic mixtures[4].

  • Neutralization & Absorption: Work from the outside of the spill toward the center to prevent spreading. Allow the absorbent to sit for 10 minutes to ensure complete capillary uptake of the halogenated liquid.

  • Collection: Use a non-sparking polypropylene scoop to collect the saturated absorbent. Place it into a thick, transparent hazardous waste bag.

  • Validation Check: Swab the spill area with a compatible solvent (e.g., a small amount of ethanol) and wipe with a clean pad. If the pad shows no discoloration or chemical residue, the physical decontamination is successful.

  • Disposal: Seal the bag, label it as "Solid Halogenated Hazardous Waste (Spill Debris)," and route it for RCRA-compliant incineration[6].

References

  • Matrix Scientific: 2-Chloro-5-fluoro-N-(3-methoxypropyl)-pyrimidin-4-amine. Matrix Scientific.
  • Standard Operating Procedure SOP039. Loughborough University.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Hazardous Waste Management Program. Eastern Washington University.
  • Hazardous Waste Guide. UTIA Safety Office.
  • EPA Rules For Hazardous Waste Management: A Primer on RCRA. HETI Services.
  • Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association.

Sources

Handling

Personal protective equipment for handling 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

A Guide to the Safe Handling of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine This document provides a comprehensive operational plan for the safe handling, use, and disposal of 2-chloro-5-fluoro-N-(3-methoxypro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

This document provides a comprehensive operational plan for the safe handling, use, and disposal of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS No. 1338494-90-8)[1]. As a substituted chloropyrimidine, this compound is integral to many drug discovery and development pipelines, valued for its reactivity that makes it a useful synthetic intermediate[2]. However, this same reactivity necessitates stringent safety protocols. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, this guide synthesizes established safety protocols for structurally analogous halogenated pyrimidines to ensure the highest standards of laboratory safety.

Hazard Assessment: Understanding the Risks

Substituted pyrimidines, particularly those containing halogen atoms like chlorine and fluorine, must be handled with care. Based on data from similar compounds, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine should be presumed to present the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3][4][5].

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns[6][7].

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or severe eye damage[4][5][7][8].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor[4][6].

The underlying principle of safe handling is to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion. The following protocols are designed to create a multi-layered defense system against these risks.

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the most critical line of defense for laboratory personnel. The following equipment is mandatory when handling 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine.

PPE CategorySpecificationPurpose & Rationale
Hand Protection Chemical-resistant nitrile gloves.[2][9]Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals for incidental contact. Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin[10].
Eye & Face Protection Safety glasses with side shields or chemical splash goggles.[11][12] A face shield should be worn over safety glasses if there is a significant risk of splashing[2].Protects eyes from splashes, dust, and vapors. Halogenated organics can cause severe and irreversible eye damage[7][13][14].
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination[9]. It should be kept fully fastened.
Respiratory Protection A NIOSH-approved respirator with an appropriate filter may be required.Necessary when handling the compound as a powder outside of a ventilated enclosure or if aerosols may be generated[9][11]. All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation risk[2].

Operational Workflow for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring procedural safety. This process encompasses three phases: preparation, active handling, and post-handling cleanup.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase prep_node Verify Fume Hood Functionality ppe_node Don Correct PPE (Gloves, Goggles, Lab Coat) prep_node->ppe_node spill_kit_node Locate Spill Kit & Safety Shower/Eyewash ppe_node->spill_kit_node weigh_node Weigh Compound in Ventilated Enclosure spill_kit_node->weigh_node Proceed to Handling dissolve_node Slowly Add Solid to Solvent weigh_node->dissolve_node decon_node Decontaminate Glassware & Work Surfaces dissolve_node->decon_node Handling Complete waste_node Segregate & Dispose of Hazardous Waste decon_node->waste_node doff_node Doff PPE Correctly waste_node->doff_node wash_node Wash Hands Thoroughly doff_node->wash_node end End wash_node->end start Start start->prep_node

Caption: A generalized workflow for the safe handling of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine.

Step-by-Step Protocol
  • Preparation:

    • Verify that the chemical fume hood has a valid certification and is functioning correctly. Ensure the sash is at the appropriate working height.

    • Don all required PPE as detailed in the table above.

    • Confirm that an eyewash station, safety shower, and appropriate spill containment materials are readily accessible[2].

  • Handling (within a chemical fume hood):

    • Weighing: When weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to control dust. Use anti-static techniques to prevent powder dispersal[9].

    • Dissolving: Add the solid to the solvent slowly and in a controlled manner to prevent splashing. If heating is necessary, use a controlled heating mantle and ensure proper ventilation[9].

    • Always keep the container tightly closed when not in use to prevent the release of vapors[3][10].

  • Post-Handling:

    • Thoroughly decontaminate all glassware and work surfaces with an appropriate solvent.

    • Properly segregate and dispose of all waste materials (see Section 5).

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves[4][10].

Emergency Protocols: Spill and Exposure Response

Immediate and correct action is critical in the event of a spill or personnel exposure.

Small Spill Cleanup Protocol
  • Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel[11].

  • Ventilate: Ensure the area is well-ventilated, keeping the work within a chemical fume hood if possible[11].

  • Contain & Collect: For solid spills, carefully dampen the material to prevent dust from becoming airborne. Use absorbent pads or other appropriate materials to collect the spilled substance and place it into a suitable, labeled container for hazardous waste[11].

  • Decontaminate: Wash all contaminated surfaces with a soap and water solution[11]. Collect all cleanup materials as hazardous waste.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[3][6][13][15].

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes[3][14][15]. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][13][14].

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[10][14].

Decontamination and Disposal Plan

Proper disposal is a crucial final step to ensure laboratory and environmental safety. All waste containing 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine must be treated as hazardous waste[2].

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solids (e.g., gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container[9].

    • Liquid Waste: Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a separate, labeled hazardous waste container for halogenated organic compounds[16][17]. Do not mix with incompatible waste streams[17].

  • Disposal Procedure:

    • All waste must be disposed of through your institution's licensed hazardous waste disposal program. Adhere to all local, state, and federal regulations[2][11].

    • Never dispose of this chemical down the drain[2][10].

    • Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines[11].

References

  • PYRIMIDINE 99% MSDS. Loba Chemie. [Link]

  • 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757. PubChem. [Link]

  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. PubChem. [Link]

  • A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. PMC. [Link]

  • Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. [Link]

  • Organic Solvents. Environment, Health and Safety - The University of North Carolina at Chapel Hill. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.